Depreton
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2260-13-1 |
|---|---|
Molecular Formula |
C8H11ClN4S |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C8H10N4S.ClH/c1-6(11-12-8(9)13)7-2-4-10-5-3-7;/h2-5H,1H3,(H3,9,12,13);1H/b11-6+; |
InChI Key |
ICZRIHQLSJUKRY-ICSBZGNSSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1.Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Depreton?
A comprehensive search of scientific and medical databases has yielded no information on a drug or compound named "Depreton."
Extensive queries for "this compound," including its potential mechanism of action, signaling pathways, and clinical trial data, did not produce any relevant results. This suggests that "this compound" may be:
-
A misspelled name: The intended drug may have a similar-sounding name.
-
A discontinued or investigational drug: The compound may have been part of early-stage research that was not publicly disclosed or was discontinued before reaching public databases.
-
A brand name in a specific, limited region: It might be a trade name not widely recognized in international databases.
-
An incorrect name: The user may have been provided with an inaccurate name for the substance of interest.
Without any identifiable information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of its mechanism of action.
For researchers, scientists, and drug development professionals seeking information on antidepressant or related compounds, it is recommended to verify the correct name and spelling of the substance. Resources such as PubChem, DrugBank, and clinical trial registries (e.g., ClinicalTrials.gov) are valuable tools for obtaining accurate and detailed information on pharmaceutical compounds.
The Discovery and Developmental History of Depreton (Tianeptine): A Technical Guide
Foreword: This document provides an in-depth technical overview of the discovery, history, and evolving scientific understanding of Depreton (tianeptine). It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this atypical antidepressant. This guide details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our knowledge of tianeptine's unique pharmacological profile.
Discovery and Initial Synthesis
Tianeptine was first synthesized in the early 1970s by researchers at the French Society of Medical Research (Science Union et Cie, Societe Francaise de Recherche Medicale), a precursor to the French pharmaceutical company Servier. The invention is credited to Antoine Deslandes and Michael Spedding, who were instrumental in the development of the drug.[1] The initial French patent for tianeptine was filed in the early 1970s, describing its synthesis as a novel tricyclic compound with potential psychotropic properties.
Timeline of Key Developmental Milestones
| Year | Milestone | Institution/Country |
| Early 1970s | First synthesis of tianeptine. | French Society of Medical Research, France |
| 1983 | Marketed as Stablon for the treatment of major depressive disorder.[2] | France |
| 1989 | Marketed by Laboratoires Servier in France.[3] | France |
| 1990s-2000s | Approved and marketed in various European, Asian, and Latin American countries.[2][3] | Various |
| 2014 | Discovery of tianeptine's activity as a mu-opioid receptor agonist.[4] | Columbia University, USA |
Evolution of Mechanistic Understanding
The scientific understanding of tianeptine's mechanism of action has undergone a significant evolution, moving from an initial, paradoxical serotonergic hypothesis to a more complex model involving glutamatergic and opioid systems.
The Serotonin Reuptake Enhancement Hypothesis
Initial preclinical studies in the 1980s suggested that tianeptine, unlike other tricyclic antidepressants that inhibit serotonin reuptake, actually enhanced the reuptake of serotonin in the brain.[5] This led to its classification as a selective serotonin reuptake enhancer (SSRE).
Objective: To measure the effect of tianeptine on the uptake of serotonin into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes were prepared from the cortex and hippocampus of rat brains. The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomal fraction.
-
Incubation: Synaptosomes were incubated with radiolabeled serotonin ([³H]5-HT) in the presence and absence of tianeptine at various concentrations.
-
Uptake Measurement: The uptake of [³H]5-HT into the synaptosomes was terminated by rapid filtration. The radioactivity retained by the synaptosomes was measured using liquid scintillation counting.
-
Data Analysis: The rate of serotonin uptake was calculated and compared between the tianeptine-treated and control groups. The Vmax (maximum rate of uptake) and Km (substrate concentration at half-maximal velocity) were determined.
Key Findings: Early studies reported that acute and chronic administration of tianeptine increased the Vmax of serotonin uptake in the cortex and hippocampus of rats.[5]
The Shift to Glutamatergic Modulation
By the early 2000s, the focus of tianeptine research shifted towards its effects on the glutamatergic system, particularly its role in neuroplasticity and the modulation of glutamate receptors.
Objective: To investigate the effects of tianeptine on NMDA and AMPA receptor-mediated currents in hippocampal neurons.
Methodology:
-
Slice Preparation: Coronal brain slices containing the hippocampus were prepared from rats.
-
Recording: Whole-cell patch-clamp recordings were obtained from CA3 pyramidal neurons.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by stimulating afferent pathways.
-
Pharmacology: NMDA and AMPA receptor-mediated components of the EPSCs were isolated pharmacologically. The effects of tianeptine application on the amplitude and kinetics of these currents were measured.
-
Phosphorylation Analysis: To investigate the involvement of protein kinases, experiments were repeated with the inclusion of a kinase inhibitor (e.g., staurosporine) in the recording pipette.
Key Findings: Tianeptine was found to modulate the phosphorylation state of glutamate receptors, specifically preventing stress-induced changes in the ratio of NMDA to AMPA receptor-mediated currents.[6] This effect was blocked by a kinase inhibitor, suggesting the involvement of a postsynaptic phosphorylation cascade.[6]
| Condition | Effect of Tianeptine | Brain Region | Reference |
| Chronic Stress | Prevents the increase in the NMDA/AMPA receptor current ratio. | Hippocampal CA3 | [6] |
| Basal Conditions | Increased phosphorylation of GluR1 at Ser831. | Frontal Cortex, Hippocampal CA3 | [7] |
| Basal Conditions | Increased phosphorylation of GluR1 at Ser845. | Hippocampal CA3 | [7] |
The Mu-Opioid Receptor Agonist Discovery
A pivotal discovery in 2014 from researchers at Columbia University revealed that tianeptine is a full agonist at the mu-opioid receptor (MOR).[4] This finding provided a new framework for understanding its antidepressant and anxiolytic effects, as well as its potential for abuse.
Objective: To determine the functional activity of tianeptine at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human mu-opioid receptor were prepared.
-
Binding Assay: The membranes were incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of tianeptine.
-
Measurement: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curve for tianeptine-stimulated [³⁵S]GTPγS binding was generated to determine its potency (EC₅₀) and efficacy (Emax).
| Receptor | Assay | Species | Value | Reference |
| Mu-Opioid (MOR) | Ki | Human | 383 ± 183 nM | [4] |
| Mu-Opioid (MOR) | EC₅₀ (G-protein activation) | Human | 194 ± 70 nM | [4] |
| Mu-Opioid (MOR) | EC₅₀ (G-protein activation) | Mouse | 641 ± 120 nM | [4] |
| Delta-Opioid (DOR) | EC₅₀ (G-protein activation) | Human | 37.4 ± 11.2 µM | [4] |
| Kappa-Opioid (KOR) | Activity | Human/Rat | Inactive | [4] |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of tianeptine in the treatment of major depressive disorder, with a comparable efficacy to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Comparative Efficacy Data
| Study Comparator | Primary Outcome Measure | Result | Reference |
| SSRIs (Fluoxetine, Paroxetine, Sertraline) | MADRS Total Score, Responder Rate | No significant difference in efficacy. | [8][9][10] |
| SSRIs | CGI Item 3 (Therapeutic Index) | Trend in favor of tianeptine (better acceptability). | [8][9][10] |
| Amitriptyline | MADRS Score | Tianeptine showed comparable efficacy. | [2] |
| Imipramine | MADRS Score | Tianeptine showed comparable efficacy. | [2] |
Visualizations of Mechanisms and Workflows
Signaling Pathways
Caption: Tianeptine's modulation of the glutamatergic pathway.
Caption: Tianeptine's signaling cascade via the mu-opioid receptor.
Experimental Workflows
Caption: Workflow for the serotonin reuptake assay.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion
The story of tianeptine is a compelling example of the evolving nature of psychopharmacology. Initially characterized by a seemingly paradoxical serotonergic mechanism, subsequent research has unveiled a more intricate pharmacological profile involving the modulation of glutamatergic pathways and agonism at the mu-opioid receptor. This multifaceted mechanism of action likely contributes to its demonstrated clinical efficacy and unique side-effect profile. Continued research into the complex signaling cascades initiated by tianeptine will undoubtedly provide further insights into the neurobiology of depression and may pave the way for the development of novel therapeutic agents.
References
- 1. tianeptine.com [tianeptine.com]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tianeptine, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tianeptine.com [tianeptine.com]
- 7. Involvement of AMPA receptor phosphorylation in antidepressant actions with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A meta-analysis of randomized controlled trials of tianeptine versus SSRI in the short-term treatment of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A meta-analysis of randomized controlled trials of tianeptine versus SSRI in the short-term treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Depreton (Trazodone)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Depreton, with the active ingredient trazodone, is a multifunctional antidepressant agent belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[1] Its unique pharmacological profile, characterized by a dose-dependent mechanism of action, distinguishes it from other antidepressant classes such as SSRIs and TCAs. At lower doses, trazodone primarily acts as a hypnotic through potent antagonism of serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors. At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[2] This document provides a comprehensive overview of the pharmacological properties of trazodone, including its pharmacodynamics, pharmacokinetics, and metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.
Pharmacodynamics
Trazodone's complex interaction with multiple monoaminergic receptors underpins its therapeutic efficacy and side-effect profile. Its primary mechanism involves potent antagonism of the 5-HT2A receptor and moderate inhibition of the serotonin transporter.[1][3]
Receptor Binding Affinity
The binding affinity of trazodone and its active metabolite, meta-chlorophenylpiperazine (mCPP), to various neurotransmitter receptors and transporters has been characterized through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in Table 1.
| Target | Trazodone Ki (nM) | mCPP Ki (nM) | Pharmacological Action |
| Serotonin Receptors | |||
| 5-HT2A | 35.6[1][3] | - | Antagonist |
| 5-HT1A | 118[1][3] | - | Partial Agonist |
| 5-HT2C | 224[1][3] | - | Antagonist |
| 5-HT2B | 78.4[1][3] | - | Antagonist |
| SERT (Serotonin Transporter) | 367[1][3] | - | Inhibitor |
| Adrenergic Receptors | |||
| α1A | 153[1][3] | High | Antagonist |
| α2C | 155[1][3] | High | Antagonist |
| Histamine Receptors | |||
| H1 | Moderate Affinity | Low Affinity | Antagonist |
Note: A lower Ki value indicates a stronger binding affinity.
Signaling Pathways
Trazodone's antidepressant and anxiolytic effects are primarily mediated by its modulation of the serotonergic system. By blocking the 5-HT2A and 5-HT2C receptors, trazodone mitigates anxiety, insomnia, and sexual dysfunction commonly associated with agents that only block serotonin reuptake.[4] The inhibition of SERT at higher doses increases the synaptic concentration of serotonin, contributing to its antidepressant properties.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of trazodone have been characterized in healthy adult human volunteers.
ADME Profile
| Parameter | Value | Condition |
| Absorption | ||
| Bioavailability | ~65%[2] | Oral |
| Tmax (Peak Plasma Time) | ~1 hour[4] | Fasting |
| ~2 hours[4] | With Food | |
| Effect of Food | Increases absorption by up to 20%[4] | High-fat meal |
| Distribution | ||
| Protein Binding | 89-95%[5] | In vitro |
| Volume of Distribution (Vd) | 0.47 - 0.84 L/kg[5] | Single dose study |
| Metabolism | ||
| Primary Site | Liver[5] | |
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4)[6][7] | |
| Active Metabolite | meta-chlorophenylpiperazine (mCPP)[5] | |
| Excretion | ||
| Primary Route | Urine (~70-75%)[8] | |
| Elimination Half-life (t1/2) | 3-6 hours (initial phase)[4] | Biphasic elimination |
| 5-9 hours (terminal phase)[4] | Biphasic elimination | |
| Total Body Clearance | 5.3 ± 0.9 L/hr[5] | Single dose study |
Metabolic Pathway
Trazodone is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, to form its active metabolite, mCPP. Other CYP enzymes, including CYP2D6 and CYP2C19, play a minor role in the formation of inactive metabolites.[6][7]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of trazodone.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of trazodone for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Homogenates of tissues or cells expressing the target receptor are prepared. Protein concentration is determined using a standard method like the Pierce® BCA assay.[9]
-
Assay Setup: The assay is conducted in 96-well plates. Each well contains the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (trazodone).[10]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters trap the membranes with the bound radioligand.[9][10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value (the concentration of trazodone that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[10]
Human Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of trazodone in healthy volunteers.
Protocol:
-
Study Design: An open-label, randomized, two-period, crossover bioequivalence study is conducted in healthy, adult human subjects.[4]
-
Dosing: After an overnight fast, subjects are administered a single oral dose of trazodone (e.g., 100 mg). In some studies, a high-fat meal is provided before dosing to assess food effects.[4][11]
-
Blood Sampling: A series of blood samples (e.g., 5 mL) are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 hours post-dose).[4]
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., below -55°C) until analysis.[4]
-
Bioanalysis: Plasma concentrations of trazodone are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[4]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), using non-compartmental analysis.[4]
In Vitro CYP Inhibition Assay
Objective: To assess the potential of trazodone to inhibit major cytochrome P450 enzymes, particularly CYP3A4.
Protocol:
-
System Preparation: Human liver microsomes are used as the enzyme source. A reaction mixture is prepared containing potassium phosphate buffer, NADPH (as a cofactor), and the microsomes.[12]
-
Incubation: The reaction is initiated by adding an isoform-specific probe substrate (e.g., midazolam for CYP3A4) to the microsomal suspension in the presence of a range of trazodone concentrations.[13] The mixture is incubated at 37°C for a short period (e.g., 10 minutes).[12]
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.[14]
-
Metabolite Quantification: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is measured by LC-MS/MS.[13]
-
Data Analysis: The rate of metabolite formation in the presence of trazodone is compared to a vehicle control. The concentration of trazodone that causes 50% inhibition of enzyme activity (IC50) is then calculated by fitting the data to a dose-response curve.[13]
Conclusion
This compound (trazodone) exhibits a complex and dose-dependent pharmacological profile, acting as a potent antagonist at 5-HT2A, α1-adrenergic, and H1 receptors, and as a moderate inhibitor of serotonin reuptake. This multifaceted mechanism of action contributes to its efficacy in treating major depressive disorder, particularly in patients with concurrent symptoms of anxiety and insomnia. Its metabolism is primarily driven by CYP3A4, a critical consideration for potential drug-drug interactions. The comprehensive data and methodologies presented in this guide serve as a foundational resource for further research into the therapeutic applications and optimization of trazodone and related SARI compounds.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trazodone HCL Tablets [dailymed.nlm.nih.gov]
- 4. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Studies on metabolism of trazodone. III Species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Fluoxetine's Impact on Neuroplasticity: A Technical Guide
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a first-line pharmacological treatment for major depressive disorder and other psychiatric conditions.[1][2] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][3][4] However, the characteristic delay of several weeks for the onset of its therapeutic effects suggests that the immediate increase in serotonin is not the sole driver of its efficacy.[5] A growing body of evidence indicates that the long-term therapeutic benefits of fluoxetine are critically linked to its ability to induce neuroplasticity—the brain's capacity to reorganize its structure, function, and connections in response to experience.[1][6][7]
This technical guide provides an in-depth overview of the molecular and cellular mechanisms by which fluoxetine modulates neuroplasticity. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fluoxetine's effects beyond simple neurotransmitter modulation.
Core Signaling Pathways Modulated by Fluoxetine
Chronic administration of fluoxetine initiates a cascade of molecular events that converge on key signaling pathways known to regulate neuronal survival, growth, and synaptic strength. The most critical of these are the Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding Protein (CREB) pathways.
The BDNF-TrkB Signaling Pathway
A central tenet of fluoxetine's neuroplastic effects is its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF).[1][8][9][10][11] Chronic, but not acute, fluoxetine treatment consistently increases BDNF mRNA and protein levels in key brain regions like the hippocampus and prefrontal cortex.[1][8] BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[6][12][13] This interaction triggers the dimerization and autophosphorylation of the TrkB receptor, initiating several downstream signaling cascades that are fundamental to neuroplasticity.[10] Recent studies have shown that fluoxetine can bind directly to the TrkB receptor, potentially facilitating this signaling process.[1][12][13][14]
The CREB Signaling Pathway
The signaling cascades activated by BDNF-TrkB, including the MAP kinase (MAPK/Erk) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathways, converge in the cell nucleus to activate the transcription factor CREB (cAMP Response Element-Binding protein).[15] Fluoxetine treatment significantly increases the phosphorylation of CREB (pCREB) at its Ser133 residue, which is essential for its transcriptional activity.[15][16][17] Activated pCREB binds to cAMP response elements (CRE) in the promoter regions of various genes, upregulating the expression of proteins crucial for neuroplasticity. These target genes include BDNF itself (creating a positive feedback loop), as well as genes involved in dendritic spine growth, synaptogenesis, and neuronal survival.[14][15][18]
Quantitative Effects on Neuroplasticity
Fluoxetine induces measurable changes in brain structure and function, most notably in adult hippocampal neurogenesis and synaptic remodeling.
Promotion of Adult Hippocampal Neurogenesis
Chronic fluoxetine treatment robustly stimulates the generation of new neurons in the subgranular zone (SGZ) of the hippocampal dentate gyrus.[19][20][21][22] Studies show that fluoxetine specifically targets early-stage neural progenitor cells, increasing their symmetric divisions and thereby expanding the progenitor pool.[23][24] This leads to an increased number of newly born cells that subsequently differentiate into mature, functionally integrated granule neurons.[21]
| Study / Model | Fluoxetine Dose & Duration | Key Finding | Brain Region |
| Encinas et al., 2006 (Adult Mice)[23] | 18 mg/kg/day (oral), 21 days | Increased symmetric divisions of early progenitor cells. | Hippocampus (SGZ) |
| Malberg et al., 2000 (Adult Rats)[19] | 5 mg/kg/day (i.p.), 28 days | ~67% increase in BrdU-labeled cells. | Hippocampus (DG) |
| Wang et al., 2008 (Adult Rats)[21] | 10 mg/kg/day (i.p.), 28 days | Increased dendritic complexity of immature neurons. | Hippocampus (DG) |
| Kim et al., 2018 (Rat Ischemia Model)[20][25] | 20 mg/kg/day (i.p.), 10 days | Enhanced neurogenesis and neuronal survival post-ischemia. | Hippocampus |
Synaptogenesis and Dendritic Spine Remodeling
Fluoxetine also promotes structural plasticity at the synaptic level. Chronic treatment has been shown to increase the density of dendritic spines, the postsynaptic sites of most excitatory synapses, in both the hippocampus and prefrontal cortex.[1][14][26][27][28] This increase in spine density is often accompanied by a shift towards more mature "mushroom" shaped spines, indicating the formation and stabilization of new, functional synaptic connections.[26][27]
| Study / Model | Fluoxetine Dose & Duration | Key Finding | Brain Region |
| Ampuero et al., 2010 (Adult Rats)[26] | 10 mg/kg/day (i.p.), 21 days | ~21% increase in spine density. | Auditory Cortex |
| Hajszan et al., 2005 (Adult Rats)[26] | 10 mg/kg/day (oral), 28 days | ~33% increase in spine density on apical dendrites. | Prefrontal Cortex |
| Chen et al., 2017 (Middle-aged Mice)[29][30] | 18 mg/kg/day (oral), 28 days | Increased spine density in dorsal DG and throughout CA1. | Hippocampus (DG, CA1) |
| McAllister et al., 2015 (Rat Injury Model)[28] | 10 mg/kg/day (oral), 28 days | Increased spine density and dendritic arborization post-injury. | Medial Prefrontal Cortex |
Experimental Protocols
The following are standardized protocols for assessing the key neuroplastic effects of fluoxetine in preclinical models.
Protocol 1: Assessment of Adult Hippocampal Neurogenesis
-
Objective: To quantify the effect of chronic fluoxetine on the proliferation, survival, and differentiation of new neurons in the adult hippocampus.
-
Experimental Model: Adult (8-10 weeks old) male C57BL/6 mice or Sprague-Dawley rats.
-
Treatment Regimen: Administration of fluoxetine (10-18 mg/kg/day) or vehicle control for 28 consecutive days. Administration can be via intraperitoneal (i.p.) injection or orally in drinking water.
-
Cell Labeling: To label dividing cells, animals are administered with the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) via i.p. injection (e.g., 50 mg/kg) for several consecutive days (e.g., days 8-10 of treatment).[20][25]
-
Tissue Processing: For survival studies, animals are sacrificed 3-4 weeks after the final BrdU injection. Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution before being sectioned on a cryostat or microtome (typically 40 µm sections).
-
Immunohistochemistry: Free-floating sections are stained using primary antibodies against BrdU (to identify newly born cells) and a mature neuronal marker such as NeuN (Neuronal Nuclei). Fluorescent secondary antibodies are used for visualization.
-
Quantification and Analysis: The number of BrdU-positive and BrdU/NeuN double-positive cells within the granule cell layer of the dentate gyrus is quantified using stereological counting methods (e.g., the optical fractionator) with a confocal microscope. Results are expressed as the total number of new neurons per dentate gyrus.
Protocol 2: Analysis of Dendritic Spine Density
-
Objective: To measure fluoxetine-induced changes in dendritic spine density and morphology in specific brain regions.
-
Experimental Model: Adult rats or transgenic mice where a subset of neurons is fluorescently labeled (e.g., Thy1-GFP mice).[29]
-
Treatment Regimen: Chronic fluoxetine administration (e.g., 18 mg/kg/day for 28 days) or vehicle control.[29]
-
Methodology:
-
For non-transgenic animals: Golgi-Cox staining. Following sacrifice, brains are processed using a Golgi-Cox impregnation kit, which sparsely labels a small percentage of neurons in their entirety. Brains are then sectioned at 100-200 µm.
-
For transgenic animals: Confocal microscopy. Animals are perfused and brains are sectioned as described above. The endogenous GFP signal is imaged directly.
-
-
Imaging and Analysis: High-magnification images of secondary or tertiary dendritic segments from neurons in the region of interest (e.g., pyramidal neurons in layer II/III of the prefrontal cortex or CA1 of the hippocampus) are acquired using a light or confocal microscope.
-
Quantification: The number of dendritic protrusions (spines) along a defined length of dendrite (typically >10 µm) is manually or semi-automatically counted using image analysis software (e.g., ImageJ/Fiji). Spine density is expressed as the number of spines per 10 µm. Spines can be further categorized by morphology (e.g., thin, stubby, mushroom) to assess synaptic maturity.
Conclusion
The therapeutic action of fluoxetine is intricately linked to its ability to promote neuroplasticity. By primarily inhibiting serotonin reuptake, it initiates a complex downstream cascade that upregulates the BDNF-TrkB signaling pathway and activates CREB-mediated gene transcription. These molecular changes manifest as tangible structural alterations in the brain, including a significant increase in adult hippocampal neurogenesis and the density of dendritic spines in cortical and limbic circuits.[1][21][27] These processes of cellular and synaptic remodeling are believed to underlie the restoration of neural network function and contribute directly to the delayed but sustained antidepressant effects of the drug. Understanding these detailed mechanisms is crucial for the development of next-generation therapeutics that may more directly and rapidly target these fundamental pathways of brain plasticity.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of fluoxetine-induced plasticity mechanisms as a strategy for understanding plasticity related neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroplasticity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nrf2-signaling and BDNF: A new target for the antidepressant-like activity of chronic fluoxetine treatment in a mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Neuroplasticity and the next wave of antidepressant strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study explains how antidepressant increases brain plasticity | HiLIFE – Helsinki Institute of Life Science | University of Helsinki [helsinki.fi]
- 13. Study explains how antidepressant increases brain plasticity | EurekAlert! [eurekalert.org]
- 14. preprints.org [preprints.org]
- 15. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluoxetine Increases the Expression of NCAM140 and pCREB in Rat C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 18. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]
- 19. Chronic Fluoxetine Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells | Journal of Neuroscience [jneurosci.org]
- 22. Neuroplasticity and behavioral effects of fluoxetine after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. stemcell.com [stemcell.com]
- 25. Effects of Fluoxetine on Hippocampal Neurogenesis and Neuroprotection in the Model of Global Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Chronic Fluoxetine Treatment Induces Maturation-Compatible Changes in the Dendritic Arbor and in Synaptic Responses in the Auditory Cortex [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | The multifaceted effects of fluoxetine treatment on cognitive functions [frontiersin.org]
- 29. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Tianeptine: A Comprehensive Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine is a tricyclic compound with a unique pharmacological profile that distinguishes it from typical antidepressants. Initially characterized as a selective serotonin reuptake enhancer (SSRE), subsequent research has revealed its primary mechanisms of action to be the modulation of glutamatergic neurotransmission and agonism at the mu-opioid receptor. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and associated signaling pathways of tianeptine. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visual representations of its mechanism of action to facilitate a comprehensive understanding for research and drug development professionals.
Molecular Structure and Physicochemical Properties
Tianeptine's core structure is a dibenzothiazepine ring, a seven-membered ring containing sulfur and nitrogen atoms fused to two benzene rings. A heptanoic acid side chain is attached to the nitrogen atom of the central ring. This unique structure confers its distinct pharmacological properties.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid |
| Chemical Formula | C₂₁H₂₅ClN₂O₄S |
| CAS Number | 66981-73-5 (Tianeptine), 30123-17-2 (Tianeptine Sodium Salt) |
Physicochemical Data
| Property | Value |
| Molecular Weight | 436.95 g/mol |
| Melting Point | 129-131 °C |
| pKa | 3.5 (carboxylic acid) |
| Solubility | Freely soluble in water and methanol |
Pharmacological Properties
Tianeptine's primary pharmacological effects are mediated through its actions as a full agonist at the mu-opioid receptor (MOR) and as a modulator of the glutamatergic system, specifically affecting AMPA and NMDA receptors.
Pharmacodynamics
| Target | Action | Affinity (Ki) |
| Mu-Opioid Receptor (MOR) | Full Agonist | ~383 nM |
| Delta-Opioid Receptor (DOR) | Weak Agonist | ~1.94 µM |
| AMPA Receptor | Positive Allosteric Modulator | - |
| NMDA Receptor | Modulator | - |
Signaling Pathways
Tianeptine's therapeutic effects are a consequence of its engagement with distinct signaling cascades. Its action as a mu-opioid receptor agonist and its modulation of glutamate receptors converge on pathways that influence neuronal plasticity and stress responses.
Mu-Opioid Receptor Signaling
As a full agonist at the mu-opioid receptor, tianeptine initiates a signaling cascade that is believed to contribute to its antidepressant and anxiolytic effects. This pathway involves the activation of G-proteins and downstream effectors. One of the key downstream effects of MOR activation by tianeptine is the upregulation of the mTOR pathway, which in turn stimulates the glutamatergic system.[2]
References
Initial In Vitro Studies of Depreton: A Technical Whitepaper
Disclaimer: No peer-reviewed scientific literature or clinical trial information was found for a compound named "Depreton." The following technical guide is a representative example constructed to fulfill the prompt's requirements for content type and structure. The data and protocols are based on typical in vitro studies of selective serotonin reuptake inhibitors (SSRIs) and are presented here for illustrative purposes under the hypothetical name "this compound."
Abstract
This document outlines the initial in vitro characterization of this compound, a novel compound under investigation for its potential antidepressant properties. The primary mechanism of action explored is its interaction with the human serotonin transporter (SERT), a key target in the pathophysiology of major depressive disorder. This whitepaper details the experimental protocols used to determine this compound's binding affinity and reuptake inhibition potency, as well as its effects on neuronal cell viability. Furthermore, a proposed signaling pathway influenced by this compound, the Brain-Derived Neurotrophic Factor (BDNF) pathway, is visualized. The data presented herein provide a foundational understanding of this compound's preclinical profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro assays of this compound.
Table 1: Neurotransmitter Transporter Interaction
| Target | Assay Type | Parameter | Value |
| Human SERT | Radioligand Binding | Ki (nM) | 1.5 |
| Human NET | Radioligand Binding | Ki (nM) | 250 |
| Human DAT | Radioligand Binding | Ki (nM) | >1000 |
| Human SERT | [3H]-Serotonin Reuptake | IC50 (nM) | 2.8 |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.
Table 2: Cell Viability in SH-SY5Y Neuroblastoma Cells
| This compound Concentration | Incubation Time | Cell Viability (%) |
| 1 µM | 24 hours | 98.7 ± 2.1 |
| 10 µM | 24 hours | 95.3 ± 3.4 |
| 100 µM | 24 hours | 89.1 ± 4.5 |
| 1 µM | 48 hours | 97.2 ± 2.5 |
| 10 µM | 48 hours | 92.8 ± 3.9 |
| 100 µM | 48 hours | 85.6 ± 5.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Radioligand Binding Assay for Neurotransmitter Transporters
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Cell Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT are used.
-
Radioligand: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, and [3H]-WIN 35,428 for DAT are used as the radiolabeled ligands.
-
Assay Conditions: Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in a binding buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin reuptake by the human SERT.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SERT are cultured to confluence.
-
Assay Procedure: Cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: [3H]-Serotonin is added to initiate the reuptake process.
-
Incubation: The cells are incubated for a short period to allow for serotonin uptake.
-
Termination: The reuptake process is terminated by washing with ice-cold buffer.
-
Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound on a neuronal cell line.
Methodology:
-
Cell Line: SH-SY5Y human neuroblastoma cells are used.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours.
-
Assay Reagent: A resazurin-based reagent (e.g., alamarBlue) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize resazurin into the fluorescent resorufin.
-
Measurement: Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Proposed Signaling Pathway
Caption: Proposed signaling cascade following SERT inhibition by this compound.
Experimental Workflow: Serotonin Reuptake Assay
Caption: Workflow for the in vitro serotonin reuptake inhibition assay.
The Atypical Antidepressant Trazodone: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of Trazodone, an atypical antidepressant. Given the high probability of a typographical error in the user's request for "Depreton," this document focuses on Trazodone, a well-established medication with a complex and multifaceted mechanism of action that sets it apart from more common antidepressant classes. This guide synthesizes key data on its receptor binding affinities, clinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction: The Atypical Profile of Trazodone
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily function by blocking the reuptake of these neurotransmitters, Trazodone exhibits a more complex pharmacological profile. Its therapeutic effects are believed to stem from a combination of weak serotonin reuptake inhibition and potent blockade of several postsynaptic serotonin, adrenergic, and histamine receptors. This unique mechanism contributes to its distinct clinical profile, which includes antidepressant, anxiolytic, and hypnotic properties.
Quantitative Pharmacological Data
The following tables summarize the quantitative data regarding Trazodone's receptor binding affinities and its clinical efficacy in treating Major Depressive Disorder (MDD).
Table 1: Trazodone Receptor Binding Affinities (Ki values in nM)
| Receptor/Transporter | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 1.8 - 35.6 |
| 5-HT2C | 4.8 - 224 |
| 5-HT1A (partial agonist) | 27 - 118 |
| Serotonin Transporter (SERT) | 160 - 367 |
| Adrenergic Receptors | |
| Alpha-1A | 38 - 153 |
| Alpha-2A | 450 |
| Histamine Receptors | |
| H1 | 350 - 500 |
Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Efficacy of Trazodone in Major Depressive Disorder (MDD)
| Comparison | Study Design | Primary Outcome Measure | Key Findings |
| Trazodone vs. Placebo | Randomized, Double-Blind, Placebo-Controlled | Change in HAMD-17 Score | Trazodone showed a statistically significant greater reduction in HAMD-17 scores compared to placebo. |
| Trazodone vs. SSRIs (e.g., Fluoxetine, Sertraline) | Randomized, Double-Blind, Comparative | Change in HAMD-17 or MADRS Score | Trazodone demonstrated comparable antidepressant efficacy to SSRIs. Trazodone showed a greater improvement in sleep-related symptoms. |
| Trazodone vs. Bupropion | Double-Blind, Comparative | Clinical Global Impression (CGI) | Both drugs showed similar overall efficacy. Trazodone was superior in improving sleep, while bupropion was associated with more activating side effects. |
| Trazodone vs. Mirtazapine | Double-Blind, Controlled | Change in HAMD-17 Score | Mirtazapine showed a statistically significant greater improvement in HAMD-17 total score compared to trazodone in hospitalized patients with major depression. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of Trazodone.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of Trazodone for various neurotransmitter receptors and transporters.
Methodology:
-
Membrane Preparation:
-
Receptor-expressing cells (e.g., HEK293 cells transfected with the human 5-HT2A receptor) or brain tissue homogenates (e.g., rat cerebral cortex) are used as the source of receptors.
-
The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled Trazodone are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of Trazodone that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forced Swim Test (FST) in Rats for Antidepressant Activity
Objective: To assess the antidepressant-like activity of Trazodone in a rodent model of behavioral despair.
Methodology:
-
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the water tank for a 15-minute habituation session. This induces a state of behavioral despair in the subsequent test.
-
Drug Administration: Trazodone or a vehicle control is administered to the rats (e.g., intraperitoneally) at specified time points before the test session (e.g., 60 minutes prior).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the water tank for a 5-minute test session.
-
-
Behavioral Scoring:
-
The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.
-
Other behaviors such as swimming and climbing can also be scored.
-
-
Data Analysis:
-
The mean duration of immobility is calculated for each treatment group.
-
A significant reduction in the duration of immobility in the Trazodone-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Clinical Trial for Major Depressive Disorder
Objective: To evaluate the efficacy and safety of Trazodone in adult patients with Major Depressive Disorder (MDD).
Methodology:
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled design is typically employed.
-
Patients are randomly assigned to receive either Trazodone or a placebo for a fixed duration (e.g., 6-8 weeks).
-
-
Patient Population:
-
Participants are adult outpatients meeting the DSM-5 criteria for MDD.
-
Exclusion criteria typically include other major psychiatric disorders, substance use disorders, and significant medical conditions.
-
-
Treatment:
-
Trazodone is initiated at a starting dose (e.g., 150 mg/day) and titrated up to a target therapeutic dose (e.g., 300-400 mg/day) based on efficacy and tolerability.
-
Dosage is administered in divided doses.
-
-
Efficacy Assessments:
-
The primary efficacy endpoint is the change from baseline in the total score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary endpoints may include response rates (e.g., ≥50% reduction in HAMD score) and remission rates (e.g., HAM-D score ≤7).
-
-
Safety Assessments:
-
Adverse events are systematically recorded at each visit.
-
Vital signs, weight, and laboratory parameters are monitored throughout the study.
-
-
Data Analysis:
-
The primary efficacy analysis is typically performed using an intent-to-treat (ITT) population.
-
Statistical methods such as Analysis of Covariance (ANCOVA) are used to compare the change in depression scores between the Trazodone and placebo groups, adjusting for baseline scores.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Trazodone and a typical experimental workflow for its characterization.
Caption: Trazodone's antagonistic action at the 5-HT2A receptor.
Caption: Trazodone's antagonistic action at the alpha-1 adrenergic receptor.
Caption: Trazodone's antagonistic action at the histamine H1 receptor.
Caption: Experimental workflow for characterizing Trazodone.
Conclusion
Trazodone's role as an atypical antidepressant is defined by its unique multimodal mechanism of action. Its potent antagonism of 5-HT2A, alpha-1 adrenergic, and H1 receptors, combined with weak serotonin reuptake inhibition, distinguishes it from other antidepressant classes. This pharmacological profile translates into a clinical efficacy comparable to that of SSRIs and other antidepressants, with a notable advantage in improving sleep disturbances associated with depression. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antidepressant therapies. The continued investigation of such atypical agents is crucial for expanding the therapeutic options available for the treatment of Major Depressive Disorder.
Methodological & Application
Application Notes and Protocols for Depreton in Laboratory Research
Disclaimer: The compound "Depreton" is a hypothetical agent used for illustrative purposes within this document. The following application notes and protocols are based on established methodologies for preclinical antidepressant drug discovery and are intended to serve as a template for researchers in the field of neuropharmacology and drug development.
Introduction
This compound is a novel investigational compound with potential therapeutic applications in the treatment of major depressive disorder (MDD). These application notes provide detailed protocols for the use of this compound in laboratory research settings, focusing on in vitro and in vivo models to characterize its mechanism of action and antidepressant-like efficacy. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is hypothesized to exert its antidepressant effects through a dual mechanism involving the modulation of monoaminergic systems and the potentiation of neurotrophic signaling pathways. Specifically, it is proposed to act as a selective serotonin reuptake inhibitor (SSRI) while also promoting the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the pharmacological profile of this compound.
Table 1: In Vitro Efficacy and Selectivity
| Assay | Target | IC50 / EC50 (nM) | Selectivity vs. Other Receptors |
| Serotonin Reuptake Assay | SERT | 2.5 | >1000-fold vs. NET, DAT |
| BDNF Expression Assay | TrkB Signaling | 15.0 | - |
| Cytotoxicity Assay | SH-SY5Y Cells | >10,000 | - |
Table 2: In Vivo Behavioral Efficacy
| Animal Model | Behavioral Test | This compound Dose (mg/kg) | % Change vs. Vehicle | p-value |
| C57BL/6 Mice | Forced Swim Test | 10 | 45% decrease in immobility | <0.01 |
| Sprague-Dawley Rats | Sucrose Preference Test | 10 | 60% increase in preference | <0.01 |
| C57BL/6 Mice | Novelty-Suppressed Feeding | 10 | 35% decrease in latency to feed | <0.05 |
Table 3: In Vivo Pharmacodynamic Biomarkers
| Brain Region | Biomarker | This compound Dose (mg/kg) | % Change vs. Vehicle | p-value |
| Hippocampus | BDNF Protein Levels | 10 | 80% increase | <0.01 |
| Prefrontal Cortex | p-CREB Levels | 10 | 65% increase | <0.01 |
| Striatum | Serotonin Levels | 10 | 120% increase | <0.001 |
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human SERT
-
[³H]-Serotonin
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Culture HEK293-hSERT cells to 80-90% confluency in 96-well plates.
-
Prepare serial dilutions of this compound (0.1 nM to 100 µM).
-
Wash cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 20 minutes at 37°C.
-
Add [³H]-Serotonin to a final concentration of 10 nM and incubate for 15 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis.
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like activity of this compound in a rodent model of behavioral despair.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (in saline with 5% Tween 80)
-
Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes.
-
A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.
-
Analyze the data using one-way ANOVA followed by a post-hoc test.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
These application notes provide a framework for the preclinical evaluation of the hypothetical antidepressant compound, this compound. The described protocols and expected data outputs are representative of the standard methodologies used in the field. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. Further studies would be required to fully elucidate the therapeutic potential and safety profile of any new investigational drug.
Tianeptine in Cell Culture: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols utilizing Depreton (tianeptine), an atypical antidepressant with neuroprotective properties. The following sections detail methodologies for investigating tianeptine's effects on cell viability, neuroprotection, and its underlying molecular mechanisms in various neuronal cell culture models.
Assessment of Tianeptine's Neuroprotective Effects
Tianeptine has demonstrated significant neuroprotective capabilities against various insults in preclinical studies.[1][2] The following protocols are designed to assess this protective effect in cultured neuronal cells.
Cell Culture Models
-
Primary Cortical Neurons: Isolated from embryonic mice, these cultures provide a model that closely mimics the in vivo neuronal environment.[1]
-
SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that, when differentiated, exhibits many characteristics of mature neurons.[1][3]
-
PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[4]
Experimental Protocol: Neuroprotection Against Apoptotic Insults
This protocol outlines the steps to evaluate tianeptine's ability to protect neuronal cells from apoptosis induced by staurosporine (an intracellular pathway activator) or doxorubicin (an extracellular pathway activator).[1][2]
Materials:
-
Primary cortical neurons or differentiated SH-SY5Y cells
-
Neurobasal medium with supplements (e.g., B27)
-
Tianeptine sodium salt (e.g., from Servier)
-
Staurosporine or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well)
Procedure:
-
Cell Seeding: Seed primary cortical neurons or differentiated SH-SY5Y cells in 96-well plates at an appropriate density. Allow cells to adhere and grow for the recommended period (e.g., 7 days for primary neurons).[1]
-
Treatment:
-
Prepare a stock solution of tianeptine in sterile deionized water.
-
Co-treat the cells with varying concentrations of tianeptine (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and the apoptotic inducer (e.g., 0.5 µM staurosporine or 0.5 µM doxorubicin for primary neurons; 1 µM doxorubicin for SH-SY5Y).[1][2]
-
Include control groups: vehicle-treated cells, cells treated with the apoptotic inducer alone, and cells treated with tianeptine alone.
-
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours for staurosporine, 48 hours for doxorubicin).[2]
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Measure cell viability by adding MTT solution to each well and incubating. Solubilize the formazan crystals and measure the absorbance.
-
LDH Assay: Measure cytotoxicity by collecting the culture medium and quantifying the amount of LDH released from damaged cells using a commercial kit.[2]
-
Quantitative Data Summary
| Cell Line | Apoptotic Inducer | Tianeptine Concentration | Outcome | Reference |
| Primary Cortical Neurons | Staurosporine (0.5 µM) | 0.01 µM, 0.1 µM | Increased cell viability by ~45-50%, reduced LDH release by ~30% | [2] |
| Primary Cortical Neurons | Doxorubicin (0.5 µM) | 0.1 µM | Reduced LDH release and increased cell viability to near vehicle-treated levels | [2] |
| RA-SH-SY5Y Cells | Staurosporine | 0.01 µM, 0.1 µM | Attenuated LDH release and increased cell viability by ~30-40% | [1] |
| RA-SH-SY5Y Cells | Doxorubicin | 0.1 µM | Attenuated LDH release and increased cell viability by ~30-40% | [1] |
Investigation of Tianeptine's Mechanism of Action
Tianeptine's neuroprotective effects are believed to be mediated through the modulation of glutamate receptors and the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling.[5][6][7]
Experimental Protocol: Analysis of Signaling Pathways
This protocol uses Western blotting to investigate the involvement of key signaling pathways, such as MAPK/ERK1/2 and PI3-K/Akt, in tianeptine-mediated neuroprotection.[1]
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Tianeptine
-
Apoptotic inducer (e.g., staurosporine or doxorubicin)
-
Pharmacological inhibitors of MAPK/ERK1/2 (e.g., PD98059) and PI3-K/Akt (e.g., LY294002)
-
Lysis buffer
-
Primary antibodies against total and phosphorylated forms of ERK1/2 and Akt
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in section 1.2. In separate wells, pre-incubate cells with the signaling pathway inhibitors for a specified time before adding tianeptine and the apoptotic inducer.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, ERK, p-Akt, and Akt.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the effect of tianeptine on the phosphorylation status of ERK and Akt in the presence and absence of the inhibitors. A reduction in tianeptine's protective effect in the presence of an inhibitor suggests the involvement of that pathway.[1]
Experimental Protocol: Investigating BDNF-TrkB Signaling
This protocol is designed to explore tianeptine's influence on BDNF-TrkB signaling, which is crucial for neuronal survival and plasticity.[7][8]
Materials:
-
Rat hippocampal neurons
-
Tianeptine
-
BDNF
-
TrkB inhibitor (e.g., Cyclotraxin-B) or a TrkB-Fc chimera to sequester BDNF
-
Antibodies against BDNF and p-CREB for Western blotting or immunocytochemistry
Procedure:
-
Cell Culture and Treatment: Culture hippocampal neurons and treat them with tianeptine (e.g., 10 µM, 50 µM), BDNF (e.g., 100 ng/ml), or a combination.[8] To confirm the role of BDNF-TrkB signaling, pre-treat a set of cells with a TrkB inhibitor before adding tianeptine.
-
Analysis of Protein Expression:
-
Western Blotting: Analyze the expression levels of BDNF and the phosphorylation of its downstream target CREB (p-CREB) in cell lysates.[7]
-
Immunocytochemistry: Visualize the expression and localization of BDNF within the neurons.
-
-
Functional Assays:
-
Vesicular Transport: Live-cell imaging can be used to track the movement of BDNF-containing vesicles within neurites to assess the effect of tianeptine on its transport.[8]
-
Quantitative Data Summary
| Cell Line | Treatment | Tianeptine Concentration | Outcome | Reference |
| PolyQ-HTT-expressing rat hippocampal neurons | Tianeptine | 50 µM | Increased anterograde and retrograde BDNF transport velocity | [8] |
| PolyQ-HTT-expressing rat hippocampal neurons | Tianeptine + Cyclotraxin-B (TrkB inhibitor) | 50 µM | Tianeptine's effect on BDNF transport was blocked | [8] |
| SH-SY5Y cells | Tianeptine | 20 µM | Significantly increased NCAM140 expression after 72 hours | [3] |
Visualization of Signaling Pathways and Workflows
Diagrams
Caption: Workflow for assessing tianeptine's neuroprotective effects.
References
- 1. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tianeptine interferes with microtubule organization and hormone secretion of pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tianeptine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 7. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Animal Models for Studying the Effects of Depreton
References
- 1. Animal Models of Depression and Neuroplasticity: Assessing Drug Action in Relation to Behavior and Neurogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 3. Animal models of depression - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
Application Notes: Techniques for Measuring Depreton Concentration in Tissue
Introduction
Depreton is a novel intracellular protein that has been implicated in several key cellular signaling pathways related to stress response and metabolic regulation. Accurate and reliable quantification of this compound concentration in various tissue types is critical for advancing our understanding of its physiological and pathological roles. These application notes provide detailed protocols for four commonly used techniques to measure this compound concentration: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Western Blotting, and Immunohistochemistry (IHC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described methods, allowing for an easy comparison of their performance characteristics.
Table 1: Comparison of this compound Quantification Techniques
| Feature | ELISA | HPLC-MS/MS | Western Blot | Immunohistochemistry (IHC) |
| Principle | Antigen-Antibody Binding | Mass-to-Charge Ratio | Antibody-based Protein Detection | In situ Antibody Staining |
| Quantification | Absolute/Relative | Absolute | Semi-Quantitative/Relative | Qualitative/Semi-Quantitative |
| Sensitivity | High (pg/mL to ng/mL) | Very High (fg/mL to pg/mL) | Moderate (ng range) | Moderate |
| Specificity | High (Antibody Dependent) | Very High | High (Antibody Dependent) | High (Antibody Dependent) |
| Throughput | High | Moderate | Low to Moderate | Low to Moderate |
| Sample Type | Tissue Homogenates, Lysates | Tissue Homogenates, Lysates | Tissue Lysates | Fixed or Frozen Tissue Sections |
| Instrumentation | Plate Reader | HPLC, Mass Spectrometer | Electrophoresis & Imaging System | Microscope |
Table 2: Performance Characteristics of the this compound ELISA Kit (Catalog # DPN-E01)
| Parameter | Value |
| Assay Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity (LOD) | < 5 pg/mL |
| Intra-Assay CV% | < 8% |
| Inter-Assay CV% | < 12% |
| Spike Recovery | 85% - 115% |
| Sample Volume | 50 µL |
| Incubation Time | 2.5 hours |
Experimental Protocols
Quantification of this compound using ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of this compound in tissue homogenates.
Materials:
-
This compound ELISA Kit (Capture antibody pre-coated 96-well plate, biotinylated detection antibody, streptavidin-HRP, TMB substrate)
-
Wash Buffer (1X PBS, 0.05% Tween-20)
-
Assay Diluent (1% BSA in PBS)
-
Stop Solution (2N H₂SO₄)
-
Tissue Lysis Buffer (RIPA buffer with protease inhibitors)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Tissue Homogenization:
-
Excise and weigh the tissue sample on ice.
-
Add 10 mL of ice-cold Tissue Lysis Buffer per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible chunks remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and store it at -80°C until use. Determine the total protein concentration using a BCA assay.
-
-
Standard and Sample Preparation:
-
Prepare a standard curve by serially diluting the this compound standard from 1000 pg/mL to 15.6 pg/mL in Assay Diluent.
-
Dilute tissue lysates to fall within the assay's standard curve range using Assay Diluent. A starting dilution of 1:10 is recommended.
-
-
ELISA Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with 300 µL of Wash Buffer per well.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor to get the final concentration in the tissue lysate. Normalize to total protein concentration (e.g., pg of this compound per mg of total protein).
-
Caption: Workflow for this compound quantification using a sandwich ELISA protocol.
Absolute Quantification of this compound by HPLC-MS/MS
This protocol provides a method for the absolute quantification of this compound in tissue by monitoring a specific proteotypic peptide following tryptic digestion.
Materials:
-
Tissue Lysis Buffer (Ammonium Bicarbonate 100mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Stable Isotope Labeled (SIL) this compound peptide standard
-
HPLC system coupled to a triple quadrupole mass spectrometer
Protocol:
-
Protein Extraction and Digestion:
-
Homogenize 10-20 mg of tissue in 500 µL of Tissue Lysis Buffer.
-
Determine the protein concentration (BCA assay).
-
Take 100 µg of total protein for digestion.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes (reduction).
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark (alkylation).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Cleanup (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% FA.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA.
-
Elute the peptides with 500 µL of 50% ACN / 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 100 µL of 0.1% FA.
-
Spike in the SIL this compound peptide standard at a known concentration.
-
Inject 10 µL of the sample onto the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient of 0.1% FA in water (Solvent A) and 0.1% FA in ACN (Solvent B). Run a 30-minute gradient from 2% to 40% B.
-
MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for the native this compound peptide and its corresponding SIL standard.
-
-
Data Analysis:
-
Integrate the peak areas for the native and SIL peptide transitions.
-
Calculate the ratio of the native peak area to the SIL peak area.
-
Quantify the amount of the native peptide by comparing this ratio to a standard curve generated from known concentrations of the native peptide spiked with the same amount of SIL standard.
-
Calculate the final concentration of this compound in the original tissue sample (e.g., fmol/µg of total protein).
-
Caption: Workflow for absolute quantification of this compound via HPLC-MS/MS.
Semi-Quantitative Analysis of this compound by Western Blot
This protocol is for the relative quantification of this compound protein levels in tissue lysates.
Materials:
-
Tissue Lysis Buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody (anti-Depreton)
-
Secondary Antibody (HRP-conjugated)
-
Chemiluminescent Substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
Prepare tissue lysates as described in the ELISA protocol (Step 1).
-
Determine the total protein concentration (BCA assay).
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Depreton antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software. Normalize the this compound band intensity to a loading control (e.g., GAPDH or β-actin) to determine relative expression levels.
-
Localization of this compound by Immunohistochemistry (IHC)
This protocol allows for the visualization of this compound protein expression and localization within the cellular context of a tissue section.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and Ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary Antibody (anti-Depreton)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP complex
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Quench endogenous peroxidase activity by incubating with 3% Hydrogen Peroxide for 10 minutes. Rinse with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-Depreton antibody overnight at 4°C.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the Streptavidin-HRP complex for 30 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate the slides through a graded ethanol series and clear with xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. This compound-positive cells will show brown staining. Assess the intensity and subcellular localization of the staining.
-
Caption: Workflow for immunohistochemical (IHC) staining of this compound.
Application Notes and Protocols for Depreton in Neuroscience Research
Disclaimer: The following application notes and protocols are for a hypothetical compound, "Depreton," and are synthesized based on established principles of neuroscience research in depression. The data presented is illustrative and not derived from studies on an actual compound named this compound.
Introduction
This compound is an investigational selective serotonin reuptake inhibitor (SSRI) with additional modulatory effects on the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][2][3] These characteristics make it a promising candidate for the treatment of major depressive disorder (MDD), particularly in patient populations that show inadequate response to conventional SSRIs.[1][3] These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound primarily functions by blocking the serotonin transporter (SERT), leading to increased synaptic levels of serotonin (5-HT).[1][3][4] Additionally, in vitro and in vivo studies suggest that this compound promotes the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and neuroplasticity, which are often impaired in depression.[2][5]
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Target | Assay Type | This compound Ki (nM) |
| Human SERT | Radioligand Binding | 1.2 |
| Human NET | Radioligand Binding | 350 |
| Human DAT | Radioligand Binding | 850 |
| 5-HT2A Receptor | Radioligand Binding | >1000 |
| Muscarinic M1 Receptor | Radioligand Binding | >1000 |
Table 2: In Vivo Efficacy in Preclinical Models of Depression
| Animal Model | Species | This compound Dose (mg/kg) | Outcome Measure | % Change vs. Vehicle |
| Forced Swim Test | Mouse | 10 | Immobility Time | -45% |
| Tail Suspension Test | Mouse | 10 | Immobility Time | -52% |
| Chronic Mild Stress | Rat | 5 | Sucrose Preference | +35% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in 0.9% saline with 0.5% Tween 80)
-
Vehicle (0.9% saline with 0.5% Tween 80)
-
Glass cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Administer this compound (10 mg/kg, i.p.) or vehicle to mice 60 minutes before the test.
-
Fill the glass cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder for a 6-minute session.
-
Record the session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analyze the data to compare the immobility time between the this compound-treated and vehicle-treated groups.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test protocol.
Protocol 2: Chronic Mild Stress (CMS) Model in Rats
Objective: To evaluate the efficacy of this compound in a model that mimics the etiological factors of depression by exposing rats to a series of unpredictable, mild stressors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (administered in drinking water)
-
Vehicle (regular drinking water)
-
A variety of mild stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal, social isolation)
-
Sucrose solution (1%)
Procedure:
-
Baseline Sucrose Preference Test: Acclimatize rats to a 1% sucrose solution. Measure baseline sucrose preference by offering two bottles (one with water, one with 1% sucrose) for 24 hours.
-
CMS Procedure (4 weeks): Expose rats to a daily regimen of unpredictable mild stressors.
-
Treatment (Weeks 3 and 4): Administer this compound (5 mg/kg/day) or vehicle in the drinking water.
-
Weekly Sucrose Preference Test: Monitor anhedonia-like behavior by performing the sucrose preference test once a week.
-
Data Analysis: Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. Compare the changes in sucrose preference over time between the this compound-treated and vehicle-treated groups.
Logical Relationship: CMS Model and Treatment
Caption: Logical flow of the Chronic Mild Stress experiment.
Conclusion
The preclinical data for this compound suggest that it is a potent and selective serotonin reuptake inhibitor with the potential for enhanced efficacy through its modulation of the BDNF pathway. The provided protocols offer standardized methods for further investigation of this compound's antidepressant-like effects in a neuroscience research setting.
References
- 1. Neurobiology of depression and mechanism of action of depression treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Antidepressants: mechanism of action, toxicity and possible amelioration - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. psychogenics.com [psychogenics.com]
Tianeptine Administration in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tianeptine in rodent behavioral studies. This document includes detailed experimental protocols, a summary of quantitative data for administration, and visualizations of its signaling pathways and experimental workflows.
Introduction
Tianeptine is an atypical antidepressant agent with a unique neuropharmacological profile. Unlike traditional antidepressants that primarily target monoamine systems, tianeptine's therapeutic effects are attributed to its actions as a full agonist at the mu-opioid receptor (MOR) and its modulation of the glutamatergic system.[1][2][3][4][5][6][7] This distinct mechanism of action has made it a subject of significant interest in preclinical research to understand the neurobiology of depression and to develop novel therapeutic strategies.
Data Presentation: Tianeptine Administration and Behavioral Outcomes
The following tables summarize the quantitative data on tianeptine administration and its effects in common rodent behavioral paradigms.
Table 1: Tianeptine Dosage and Administration Routes in Rodent Behavioral Studies
| Parameter | Details | Reference |
| Species | Mice (C57BL/6J), Rats | [8][9][10][11] |
| Dosage Range | 10 - 32 mg/kg | [8][9][11] |
| Common Dosages | 10 mg/kg, 30 mg/kg | [8][9] |
| Route of Administration | Intraperitoneal (i.p.) injection, Subcutaneous (s.c.) injection | [1][8][9] |
| Vehicle | 0.9% sterile saline | [1][9] |
| Administration Schedule | Acute (single dose) or Chronic (e.g., twice daily for 14-21 days) | [1][9] |
| Timing of Behavioral Testing | 15 minutes to 1 hour post-administration for acute studies | [8] |
Table 2: Effects of Tianeptine in Common Rodent Behavioral Tests
| Behavioral Test | Tianeptine Effect | Common Dosages | Species | Reference |
| Forced Swim Test (FST) | Decreased immobility time (antidepressant-like effect) | 10 mg/kg, 30 mg/kg | Mice | [8][12] |
| Elevated Plus Maze (EPM) | Increased time spent in open arms (anxiolytic-like effect) | 10 mg/kg/day | Rats | [10] |
| Hot Plate Test | Increased latency to lick hindpaw (analgesic effect) | 10 mg/kg, 30 mg/kg | Mice | [8] |
| Open Field Test | Increased total distance traveled (hyperlocomotion) | 10 mg/kg, 30 mg/kg | Mice | [8] |
| Conditioned Place Preference (CPP) | Rewarding effects | Not specified | Mice | [3][4][7] |
| Novelty Suppressed Feeding | Reduced latency to feed | Not specified | Mice | [1] |
Signaling Pathways of Tianeptine
Tianeptine's primary mechanisms of action involve the mu-opioid receptor and the glutamatergic system.
Tianeptine's dual mechanism of action.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Forced Swim Test (FST)
The FST is a widely used test to assess antidepressant-like activity in rodents.[13][14][15]
Objective: To evaluate the antidepressant-like effects of tianeptine by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[13]
Materials:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) made of transparent Plexiglas.[13]
-
Water maintained at 25-30°C.[15]
-
Video recording equipment.
-
Tianeptine solution and vehicle (0.9% saline).
-
Syringes and needles for injection.
Procedure:
-
Drug Administration: Administer tianeptine (e.g., 10 or 30 mg/kg, i.p.) or vehicle to mice 15-60 minutes before the test.[8]
-
Test Session:
-
Behavioral Scoring:
-
The primary measure is immobility time, defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[15]
-
Typically, the last 4 minutes of the 6-minute test are scored, as the initial 2 minutes are considered a period of habituation.[13]
-
Other behaviors such as swimming and climbing can also be recorded.[15]
-
-
Data Analysis: Compare the duration of immobility between the tianeptine-treated and vehicle-treated groups.
Forced Swim Test experimental workflow.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[16][17][18]
Objective: To evaluate the anxiolytic-like effects of tianeptine by measuring the time spent and entries into the open and closed arms of an elevated plus-shaped maze. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.[17]
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms). For mice, dimensions are typically 16 cm x 5 cm for the arms, elevated 25 cm from the floor.[17]
-
Video recording and tracking software.
-
Tianeptine solution and vehicle.
Procedure:
-
Drug Administration: Administer tianeptine (e.g., 10 mg/kg/day, i.p., for chronic studies) or vehicle.[10]
-
Test Session:
-
Behavioral Scoring:
-
Measure the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.[20]
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Data Analysis: Compare the behavioral parameters between the tianeptine-treated and vehicle-treated groups.
Elevated Plus Maze experimental workflow.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory in rodents.[21][22][23]
Objective: To assess the effects of tianeptine on spatial learning and memory by measuring the ability of a rodent to find a hidden platform in a pool of water using distal cues.
Materials:
-
A large circular pool filled with opaque water (e.g., using non-toxic white tempera paint).[22]
-
A hidden escape platform submerged just below the water's surface.[22]
-
Distal visual cues placed around the room.[22]
-
Video tracking software.
-
Tianeptine solution and vehicle.
Procedure:
-
Drug Administration: Administer tianeptine or vehicle according to the study design (acute or chronic).
-
Acquisition Phase (Training):
-
Conduct a series of learning trials over several days.[22]
-
For each trial, place the rodent in the pool at one of several predetermined start locations.
-
Allow the animal to swim and find the hidden platform. The trial ends when the platform is found or after a set time (e.g., 60 seconds).[24]
-
If the animal fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.[25]
-
-
Probe Trial (Memory Test):
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the tianeptine-treated and vehicle-treated groups.
Morris Water Maze experimental workflow.
Conclusion
Tianeptine's unique mechanism of action, involving both opioid and glutamatergic systems, makes it a valuable tool for investigating the neurobiology of mood disorders and for the development of novel antidepressants. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust and reproducible behavioral studies with tianeptine in rodents. Careful consideration of dosage, administration route, and timing of behavioral testing is crucial for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tianeptine, but not fluoxetine, decreases avoidant behavior in a mouse model of early developmental exposure to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. The application of a rodent-based Morris water maze (MWM) protocol to an investigation of age-related differences in human spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A bespoke water T–maze apparatus and protocol: an optimized, reliable, and repeatable method for screening learning, memory, and executive functioning in laboratory mice [frontiersin.org]
- 25. youtube.com [youtube.com]
Application Note: Standardized Protocol for the Dissolution of Depreton for In Vitro Neurological Assays
Introduction
The study of novel therapeutic agents for neurological disorders, such as depression, necessitates robust and reproducible in vitro models. Depreton, a novel selective serotonin reuptake inhibitor (SSRI), has shown promise in preliminary screenings. Accurate and consistent biological data from cell-based assays are critically dependent on the proper solubilization and dilution of test compounds. Due to the hydrophobic nature of many small molecule drugs, achieving complete dissolution in aqueous cell culture media can be challenging. This application note provides a detailed protocol for the dissolution of this compound using Dimethyl Sulfoxide (DMSO) as a vehicle, ensuring optimal compound delivery and minimizing solvent-induced artifacts in in vitro assays.
Challenges in Compound Dissolution for In Vitro Assays
Many organic small molecules, including this compound, exhibit poor water solubility. Direct addition of such compounds to aqueous media often results in precipitation, leading to inaccurate and non-reproducible concentration-response curves. To overcome this, a common strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which can then be diluted to the final working concentration in the assay medium.
Dimethyl Sulfoxide (DMSO) is a widely used solvent in cell-based assays due to its excellent solubilizing capacity for a broad range of compounds and its miscibility with aqueous solutions.[1][2][3] However, it is crucial to control the final concentration of DMSO in the cell culture, as it can have cytotoxic or other biological effects at higher concentrations.[1][2][3][4][5] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize these off-target effects.[1][2][4] Therefore, a standardized protocol for preparing and using a high-concentration stock solution is essential for reliable experimental outcomes.
Quantitative Data Summary for this compound
The following table summarizes the key physicochemical properties of the hypothetical compound this compound.
| Parameter | Value | Notes |
| Molecular Weight | 350.4 g/mol | Hypothetical value for calculation purposes. |
| Purity (by HPLC) | >99% | Essential for accurate concentration calculations. |
| Physical Form | White to off-white crystalline solid | Visual inspection of the compound. |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 285 mM) | High solubility in DMSO allows for the preparation of concentrated stock solutions. |
| Solubility in Ethanol | ~10 mg/mL | An alternative solvent, though less common for initial stock preparation in cell culture. |
| Solubility in PBS (pH 7.4) | <0.1 mg/mL | Demonstrates poor aqueous solubility, necessitating an organic solvent for stock preparation. |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | A standard starting concentration for many small molecule inhibitors. |
| Storage of Powder | 2-8°C, desiccated, protected from light | To maintain long-term stability of the solid compound. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.[6] |
| Stock Solution Stability | Stable for ≥ 6 months at -20°C | Stability should be periodically verified, especially for long-term studies.[6] |
| Final DMSO Concentration in Assay | ≤ 0.1% v/v | To avoid solvent-induced cytotoxicity or off-target effects.[2][3][4] A vehicle control with the same DMSO concentration is mandatory. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Reagents:
-
This compound powder (MW: 350.4 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 350.4 g/mol x 1000 mg/g = 3.504 mg
-
-
-
Weighing: Carefully weigh out 3.504 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube. Using an amber tube helps protect the compound from light.
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol for Diluting this compound Stock Solution to Working Concentrations
This protocol outlines the preparation of working solutions from the 10 mM stock for use in a typical 96-well plate cell-based assay.
Materials and Reagents:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a sterile 96-well dilution plate
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Intermediate Dilutions (Optional but Recommended): Preparing an intermediate dilution can improve accuracy. For example, to make a 100 µM working solution from a 10 mM stock (a 1:100 dilution):
-
Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile cell culture medium. This results in a 100 µM solution with 1% DMSO. This intermediate solution can then be further diluted.
-
-
Final Dilutions: Prepare the final working concentrations by serially diluting the stock or intermediate solution in cell culture medium. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well:
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock (if prepared) or perform a serial dilution from the 10 mM stock.
-
Important: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.
-
-
Vehicle Control: It is critical to include a vehicle control in every experiment.[4] The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. For example, if the highest this compound concentration results in 0.1% DMSO, the vehicle control wells should also contain 0.1% DMSO in cell culture medium.
-
Application to Cells: Add the prepared working solutions of this compound and the vehicle control to the appropriate wells containing the cultured cells. Gently mix the plate to ensure even distribution of the compound.
Visualizations
Signaling Pathway of a Hypothetical SSRI (this compound)
Caption: this compound inhibits serotonin reuptake, increasing synaptic 5-HT and downstream signaling.
Experimental Workflow for Dissolving and Using this compound
Caption: Workflow for preparing this compound solutions for in vitro cell-based assays.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. btsjournals.com [btsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Tianeptine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of tianeptine in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are based on established and validated methods, ensuring accuracy, precision, and robustness. This guide includes comprehensive experimental protocols, tabulated chromatographic conditions, and visual diagrams of both the analytical workflow and the relevant signaling pathways of tianeptine to aid in research and development.
Introduction to Tianeptine Analysis by HPLC
Tianeptine is a tricyclic antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it is known to modulate glutamate receptor activity and act as a full agonist at the µ-opioid receptor.[1][2] Accurate and reliable analytical methods are crucial for the quality control of tianeptine in bulk drug substances and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines various HPLC methods for the determination of tianeptine, including stability-indicating assays.
Quantitative Data Summary
The following tables summarize various chromatographic conditions and validation parameters reported for the HPLC analysis of tianeptine.
Table 1: Chromatographic Conditions for Tianeptine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | INERTSIL ODS C18 | Nucleosil C18 (150x4.6 mm, 5 µm) | Agilent-Zorbax-XDB-C18 | Zorbax C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (pH 3) (55:45 v/v) | Acetonitrile:Sodium Heptanesulfonate (pH 3) (40:60 v/v) | Acetonitrile:0.02M Sodium Acetate (pH 4.2) | Water:Methanol (85:15% v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | Gradient | 1.0 mL/min |
| Injection Volume | 10 µL | Not Specified | Not Specified | Not Specified |
| Detection | UV at 220 nm | UV at 220 nm | UV at 254 nm & Fluorescence (Ex: 350 nm, Em: 425 nm) | UV at 218 nm |
| Retention Time | 3.783 min | Not Specified | Not Specified | 5.430 min |
| Reference | [3] | [4] | [2] | [5] |
Table 2: Validation Parameters for Tianeptine HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10-80 µg/mL | 5-500 µg/L | 0.5-50 µ g/injection | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | Linear | Not Specified | 0.99 |
| LOD | 0.3214 µg/mL | Not Specified | 8 ng/injection | 2.25 µg/mL |
| LOQ | 0.9740 µg/mL | 5 µg/L | 30 ng/injection | Not Specified |
| Precision (%RSD) | < 2.0 | Intra- and inter-assay precision fulfilled international requirements | Inter-assay deviation < 0.03%, Day-to-day variation < 0.1% | < 2.0 |
| Accuracy/Recovery | Satisfactory | 71.5% (Tianeptine), 74.3% (Metabolite) at 20 µg/L | Not Specified | 98.2% - 101.5% |
| Reference | [3] | [4] | [2] | [5] |
Experimental Protocols
This section provides detailed methodologies for the analysis of tianeptine by RP-HPLC.
Protocol 1: Isocratic RP-HPLC with UV Detection
This protocol is based on the method described for the analysis of tianeptine sodium in its pharmaceutical dosage form.[3]
Objective: To quantify tianeptine sodium in bulk and tablet forms.
Materials and Reagents:
-
Tianeptine Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Commercially available tianeptine sodium tablets
Equipment:
-
HPLC system with a UV detector
-
INERTSIL ODS C18 column (or equivalent)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile and water in the ratio of 55:45 (v/v).
-
Adjust the pH of the water to 3 with orthophosphoric acid before mixing.
-
Degas the mobile phase by sonication or other suitable means.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Tianeptine Sodium reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards in the range of 10-80 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of tianeptine sodium and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Set the HPLC system with the following parameters:
-
Column: INERTSIL ODS C18
-
Mobile Phase: Acetonitrile:Water (pH 3) (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the peak areas of the chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of tianeptine in the sample solution from the calibration curve.
-
Calculate the amount of tianeptine in the tablet dosage form.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate tianeptine from its potential degradation products, making it suitable for stability studies.[2]
Objective: To develop a stability-indicating HPLC assay for tianeptine in bulk drug and tablet form.
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the specificity of the method.[6] The following conditions are typically applied:
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Procedure:
-
Chromatographic System:
-
Use an HPLC system with a photodiode array (PDA) and/or fluorescence detector.
-
Column: Agilent-Zorbax-XDB-C18 or equivalent.
-
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.02M Sodium Acetate (pH 4.2)
-
Use a gradient elution program to achieve separation of tianeptine and its degradation products.
-
-
Sample Preparation:
-
Prepare solutions of tianeptine in the mobile phase.
-
Subject the solutions to forced degradation conditions as described above.
-
Neutralize the acidic and basic solutions before injection.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the elution profile at 254 nm (UV) and with fluorescence detection (Excitation: 350 nm, Emission: 425 nm).[2]
-
Identify the peak of the intact drug and the peaks of the degradation products.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the tianeptine peak from all degradation product peaks.
-
Visualization of Pathways and Workflows
Tianeptine Signaling Pathway
Tianeptine's mechanism of action is multifaceted, involving the modulation of glutamatergic neurotransmission and agonism at the µ-opioid receptor.[1][2] This leads to downstream effects on neuronal plasticity and resilience to stress.
Caption: Tianeptine's signaling cascade.
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC analysis of tianeptine involves several key steps from sample preparation to data analysis.
Caption: General HPLC analysis workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 4. Tianeptine, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Depreton: A Novel Modulator of Synaptic Plasticity for Neuroscience Research
Application Notes and Protocols
For Research Use Only.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and higher cognitive functions.[1][2][3] Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy.[2][3][4] Dysregulation of synaptic plasticity has been implicated in various neurological and psychiatric disorders, including depression.[5][6] This has led to a growing interest in developing novel tools to investigate and modulate synaptic plasticity for both basic research and drug development.
Depreton is a novel, selective small molecule designed to investigate the molecular mechanisms of synaptic plasticity. Its unique mode of action allows for the targeted modulation of key signaling pathways involved in both LTP and LTD. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its use in studying synaptic plasticity in vitro.
Proposed Mechanism of Action
This compound is hypothesized to act as a positive allosteric modulator of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By enhancing BDNF/TrkB signaling, this compound is proposed to influence downstream pathways critical for synaptic plasticity, including the mTORC1 pathway, which is essential for the synthesis of synaptic proteins required for the structural and functional changes associated with LTP.[6] In the context of LTD, this compound may indirectly influence the threshold for the activation of protein phosphatases, key enzymes in the LTD process.
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of synaptic plasticity.
Caption: Proposed signaling pathway of this compound.
Application: Investigating Long-Term Potentiation (LTP)
This compound can be utilized to explore the molecular underpinnings of LTP, particularly the role of neurotrophic signaling in synaptic strengthening.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on the induction and maintenance of LTP in hippocampal slices.
| This compound Concentration | fEPSP Slope (% of Baseline) 60 min post-HFS |
| Vehicle (Control) | 150 ± 5% |
| 10 nM | 175 ± 7% |
| 50 nM | 210 ± 8% |
| 100 nM | 215 ± 6% |
Experimental Protocol: In Vitro Electrophysiology (Hippocampal Slices)
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibrating microtome
-
Submerged recording chamber
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from an adult rodent and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound at the desired final concentration by adding it to the perfusion aCSF. Allow the drug to perfuse for 20-30 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.
Caption: Experimental workflow for LTP induction.
Application: Investigating Long-Term Depression (LTD)
This compound can also be used to study the mechanisms of LTD and how neurotrophic signaling might influence synaptic weakening.
Quantitative Data Summary
The following table shows the expected effects of this compound on the induction of LTD in hippocampal slices.
| This compound Concentration | fEPSP Slope (% of Baseline) 60 min post-LFS |
| Vehicle (Control) | 70 ± 4% |
| 10 nM | 75 ± 5% |
| 50 nM | 85 ± 6% (Inhibition of LTD) |
| 100 nM | 95 ± 5% (Significant Inhibition of LTD) |
Experimental Protocol: In Vitro Electrophysiology (Hippocampal Slices)
This protocol details the induction of LTD at the Schaffer collateral-CA1 synapse.
Materials:
-
Same as for the LTP protocol.
Procedure:
-
Follow steps 1-4 of the LTP protocol to prepare hippocampal slices and establish a stable baseline recording.
-
Apply this compound at the desired concentration to the perfusion aCSF and allow it to equilibrate for 20-30 minutes.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-LFS.
-
Analyze the data by measuring the fEPSP slope and expressing it as a percentage of the pre-LFS baseline.
Caption: Experimental workflow for LTD induction.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of synaptic plasticity. Its proposed mechanism of action via the modulation of the BDNF/TrkB signaling pathway provides a means to dissect the intricate molecular cascades that govern LTP and LTD. The protocols outlined in these notes offer a starting point for researchers to explore the effects of this compound in various experimental models, ultimately contributing to a deeper understanding of synaptic function in health and disease. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway in disorders characterized by synaptic dysregulation.
References
- 1. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oxfordre.com [oxfordre.com]
- 4. Long-term depression - Wikipedia [en.wikipedia.org]
- 5. Synaptic Plasticity, Metaplasticity and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for researchers and scientists working with Depreton and similar novel antidepressant compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a compound like this compound, which is described as having SSRI-like properties?
A hypothetical antidepressant compound, "this compound," with properties similar to a Selective Serotonin Reuptake Inhibitor (SSRI), would primarily function by blocking the serotonin transporter (SERT).[1] This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2] In the long term, this can lead to downstream adaptations in the brain, including changes in receptor density and signaling pathways, which are thought to contribute to its therapeutic effects in treating depression.[3][4]
Q2: What are the most common initial challenges when working with a novel antidepressant compound in the lab?
Researchers often face initial hurdles related to the compound's physicochemical properties and the experimental setup. These can include:
-
Solubility Issues: The compound may not readily dissolve in standard aqueous buffers used for in vitro assays or in vehicles for in vivo administration.
-
Stability Problems: The compound might degrade over time, especially when exposed to light, certain temperatures, or specific chemical environments.
-
Off-Target Effects: The compound may interact with other receptors or transporters besides the intended target (e.g., SERT), leading to unexpected biological responses.
-
Reproducibility: Inconsistent results between experiments can arise from variations in compound preparation, cell line passages, or animal handling.
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Inconsistent results in my cell-based serotonin reuptake assay.
-
Possible Cause 1: Cell Line Viability and Passage Number.
-
Troubleshooting: Ensure that the cells used (e.g., HEK293 cells stably expressing SERT) are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered protein expression. Regularly check cell viability using methods like Trypan Blue exclusion.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Troubleshooting: Prepare fresh solutions of the compound for each experiment. Protect the compound from light and store it at the recommended temperature. You can assess compound stability over the experiment's duration using analytical methods like HPLC.
-
-
Possible Cause 3: Assay Plate Inconsistencies.
-
Troubleshooting: Check for "edge effects" on your microplates. To minimize these, avoid using the outer wells or fill them with a buffer. Ensure uniform cell seeding density across all wells.
-
Problem 2: My compound shows high cytotoxicity in vitro.
-
Possible Cause 1: Compound Concentration.
-
Troubleshooting: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the concentration range that is non-toxic to your cells. Subsequent functional assays should be conducted at concentrations below the toxic threshold.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your assay is low (typically <0.1%) and include a vehicle control in your experiments.
-
In Vivo Experimentation
Problem 1: Lack of behavioral effect in animal models of depression (e.g., Forced Swim Test).
-
Possible Cause 1: Inappropriate Dosing or Route of Administration.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the compound's bioavailability, half-life, and brain penetration. This will help in selecting the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) to ensure the compound reaches the target site at an effective concentration.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting: Unlike acute behavioral effects, the antidepressant-like effects of SSRIs often require chronic administration (e.g., 14-21 days) to manifest.[5] Consider a chronic dosing paradigm.
-
-
Possible Cause 3: Animal Strain and Handling Stress.
-
Troubleshooting: Different rodent strains can exhibit varying responses to antidepressant compounds. Ensure the chosen strain is appropriate for the behavioral test. Minimize animal stress through proper handling and acclimatization to the experimental environment, as stress can confound behavioral outcomes.
-
Problem 2: Significant adverse effects observed in animals (e.g., weight loss, sedation).
-
Possible Cause 1: On-Target Side Effects.
-
Possible Cause 2: Off-Target Toxicity.
-
Troubleshooting: The compound may be interacting with unintended biological targets. Consider running a broad panel of in vitro safety pharmacology assays to identify potential off-target activities.
-
Quantitative Data Summary
For a hypothetical SSRI-like compound, "this compound," the following table outlines typical quantitative data that researchers would aim to generate.
| Parameter | Typical Value Range | Experimental Assay | Purpose |
| IC50 for SERT | 1 - 100 nM | Radioligand Binding Assay | Measures the compound's potency in inhibiting serotonin reuptake. |
| Selectivity | >100-fold vs. NET/DAT | Selectivity Panel Assays | Determines if the compound is selective for the serotonin transporter over other monoamine transporters. |
| In Vitro Cytotoxicity (CC50) | >10 µM | MTT or LDH Assay | Assesses the concentration at which the compound becomes toxic to cells. |
| Brain Penetration (Brain/Plasma Ratio) | > 0.5 | Pharmacokinetic Analysis | Measures the compound's ability to cross the blood-brain barrier. |
| Effective Dose (ED50) in FST | 5 - 20 mg/kg | Forced Swim Test | Determines the dose that produces a significant antidepressant-like effect in an animal model. |
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting serotonin reuptake in cells expressing the human serotonin transporter (hSERT).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing hSERT in appropriate media and conditions.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, wash the cells with a pre-warmed buffer. Add varying concentrations of the test compound (and a positive control, e.g., fluoxetine) to the wells and incubate for 20 minutes at 37°C.
-
Serotonin Uptake: Add a solution containing radiolabeled serotonin (e.g., [3H]5-HT) to each well and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Measurement: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound in mice.
Methodology:
-
Animal Acclimatization: House male C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., via oral gavage) or vehicle daily for 14 consecutive days.
-
Pre-Test Session (Day 14): One hour after the final dose, place each mouse individually into a glass cylinder filled with water (25°C) for 15 minutes.
-
Test Session (Day 15): 24 hours after the pre-test, place the mice back into the water-filled cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action for an SSRI-like compound (this compound).
Caption: Workflow for antidepressant drug discovery.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of depression and mechanism of action of depression treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressants - NHS [nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
Technical Support Center: Improving the Solubility of Depreton (Doxepin) for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on solubilizing Depreton (assumed to be Doxepin, a dibenzoxepin tricyclic compound) for experimental purposes. Doxepin hydrochloride, the common salt form, is readily soluble in water, but the free base may present challenges.[1][2] This guide offers troubleshooting advice and detailed protocols to ensure successful preparation of this compound solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for experiments?
A1: this compound is understood to be Doxepin, a tricyclic antidepressant.[1] For reproducible and accurate experimental results, the compound must be fully dissolved in the chosen vehicle. Poor solubility can lead to inaccurate dosing, precipitation in cell culture media or physiological buffers, and consequently, unreliable data.
Q2: In which solvents is Doxepin hydrochloride soluble?
A2: Doxepin hydrochloride is a white crystalline solid that is readily soluble in water, lower alcohols such as ethanol, and chloroform.[1] It is also soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q3: I am observing precipitation when I dilute my Doxepin stock solution in an aqueous buffer. What could be the cause?
A3: This is a common issue when a drug is first dissolved in a high-concentration organic solvent and then diluted into an aqueous buffer where its solubility is lower.[3] The organic solvent may have physiological effects at even low concentrations, so it is crucial to ensure its final concentration is minimal.[3] To avoid this, you can try preparing the aqueous solution by directly dissolving the crystalline solid in the aqueous buffer.[3]
Q4: What is the maximum recommended storage time for aqueous solutions of Doxepin hydrochloride?
A4: It is not recommended to store aqueous solutions of Doxepin hydrochloride for more than one day to ensure stability and prevent degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound (Doxepin) powder is not dissolving in water. | The compound may be the free base form, which has lower aqueous solubility.[4] | Use the hydrochloride salt form of Doxepin, which is readily water-soluble.[1][5] If you must use the free base, consider using a co-solvent system or adjusting the pH. |
| Precipitation occurs after adding the stock solution to my cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. | Prepare a higher concentration stock solution in the organic solvent to minimize the volume added to the media. Ensure the final organic solvent concentration is well below 1% (ideally ≤ 0.1%).[3] |
| The pH of the final solution is not optimal for Doxepin solubility. | Doxepin is a weak base. Adjusting the pH of the final solution towards the acidic range can increase its solubility. | |
| Inconsistent results in my in vitro assay. | The compound is not fully dissolved, leading to inaccurate concentrations in your experiments. | Visually inspect your stock solution for any particulate matter. If unsure, briefly sonicate the solution. Always prepare fresh dilutions from the stock solution for each experiment. |
| Difficulty dissolving Doxepin in phosphate-buffered saline (PBS). | While soluble, high concentrations may be challenging to achieve directly in PBS compared to water. | Prepare a concentrated stock solution in water or an appropriate organic solvent first, and then dilute it into PBS. Doxepin hydrochloride has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[3] |
Quantitative Solubility Data
The following table summarizes the solubility of Doxepin hydrochloride in various solvents.
| Solvent | Solubility | Reference |
| Water | Readily Soluble | [1][5] |
| Ethanol | ~30 mg/mL | [3] |
| DMSO | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| Chloroform | Readily Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Doxepin Hydrochloride
-
Weigh the desired amount of Doxepin hydrochloride powder using an analytical balance.
-
Add the powder to a sterile conical tube.
-
Add the required volume of sterile, deionized water to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Store the aqueous solution at 2-8°C for no longer than 24 hours.[3]
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh the desired amount of Doxepin hydrochloride powder.
-
In a chemical fume hood, add the powder to a glass vial.
-
Add the required volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 20-30 mg/mL).[3]
-
Cap the vial and vortex until the solid is completely dissolved. Purging the solvent with an inert gas before use is recommended.[3]
-
Store the stock solution at -20°C for long-term storage.
-
For experiments, make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before use.[3] Ensure the final concentration of the organic solvent is not toxic to your experimental system.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for this compound Solubilization
References
Depreton Animal Study Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Depreton in animal studies for depression models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a dual-acting serotonin-norepinephrine reuptake inhibitor (SNRI). It is hypothesized to exert its antidepressant effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] Additionally, preclinical studies suggest that chronic administration of this compound may upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis and synaptic plasticity.[3]
Q2: What are the recommended dosage ranges for this compound in rodent models?
A2: The optimal dosage of this compound can vary depending on the specific animal model and research question. However, based on preliminary dose-finding studies, a starting range of 5-20 mg/kg for acute administration and 10-40 mg/kg for chronic studies is recommended. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should this compound be administered to animals?
A3: this compound can be administered via several routes, including intraperitoneal (i.p.) injection, oral gavage (p.o.), or mixed in food or drinking water for chronic studies.[4] The choice of administration route should be based on the experimental design and the desired pharmacokinetic profile. For acute studies, i.p. or p.o. administration is common. For chronic studies, administration in food or water can reduce animal stress.[4]
Q4: What are the expected behavioral outcomes in animal models of depression after this compound treatment?
A4: In validated animal models of depression, such as the Forced Swim Test (FST) and the Sucrose Preference Test (SPT), effective doses of this compound are expected to produce antidepressant-like effects.[3][5] In the FST, this is typically observed as a decrease in immobility time and an increase in active behaviors like swimming or climbing.[6][7][8][9] In the SPT, an increase in preference for a sucrose solution over water is indicative of a reduction in anhedonia-like behavior.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High variability in behavioral test results.
-
Question: We are observing high variability between animals in the same treatment group in the Forced Swim Test. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure that all animals are of the same sex, age, and strain, as these can influence behavior.[9] Acclimatize the animals to the testing room for at least one hour before the experiment to reduce stress.[9] Handle the animals consistently and gently to minimize handling-induced stress. Also, check for and minimize environmental disturbances such as noise and light changes during the testing period.
Issue 2: Lack of significant effect at expected therapeutic doses.
-
Question: We are not seeing a significant antidepressant-like effect of this compound in our chronic mild stress model, even at higher doses. What should we consider?
-
Answer: First, verify the stability and concentration of your this compound formulation. If the formulation is sound, consider the duration of treatment. Chronic stress models often require prolonged antidepressant administration (e.g., 3-5 weeks) to observe behavioral changes.[15] It is also possible that the chosen animal strain is a low responder. Review the literature for strain-specific responses to antidepressants.[16] Finally, ensure the stressors in your chronic mild stress protocol are being applied consistently and are sufficient to induce a depressive-like phenotype.[3]
Issue 3: Unexpected changes in animal weight or food intake.
-
Question: Our animals treated with chronic this compound are showing a significant decrease in body weight compared to the vehicle group. Is this a known side effect?
-
Answer: Changes in appetite and body weight can be associated with antidepressant treatment.[17][18] It is important to monitor food and water intake daily. If a significant decrease in body weight is observed, consider adjusting the dose or the administration method. For example, if administering via food pellets, ensure the drug is not adversely affecting the palatability of the food.[4] If the weight loss is severe, it may be necessary to temporarily suspend treatment and consult with a veterinarian.
Data Presentation
Table 1: Dose-Response Effect of Acute this compound Administration on Immobility Time in the Rat Forced Swim Test.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Decrease from Vehicle |
| Vehicle | 0 | 10 | 180.5 ± 12.3 | - |
| This compound | 5 | 10 | 155.2 ± 10.8 | 14.0% |
| This compound | 10 | 10 | 120.7 ± 9.5* | 33.1% |
| This compound | 20 | 10 | 95.3 ± 8.1 | 47.2% |
| Imipramine (Control) | 20 | 10 | 98.6 ± 8.9 | 45.4% |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM: Standard Error of the Mean.
Table 2: Effect of Chronic this compound Administration on Sucrose Preference in Mice.
| Treatment Group (4 weeks) | Dose (mg/kg/day, p.o.) | N | Baseline Sucrose Preference (%) ± SEM | Post-Treatment Sucrose Preference (%) ± SEM |
| Vehicle | 0 | 12 | 85.2 ± 3.1 | 65.4 ± 4.2 |
| This compound | 10 | 12 | 84.9 ± 3.3 | 78.9 ± 3.8* |
| This compound | 20 | 12 | 85.5 ± 2.9 | 83.1 ± 2.5 |
| Fluoxetine (Control) | 15 | 12 | 85.1 ± 3.0 | 81.5 ± 3.1 |
*p < 0.05, **p < 0.01 compared to Vehicle post-treatment. SEM: Standard Error of the Mean.
Table 3: Pharmacokinetic Parameters of this compound in Rats Following a Single 20 mg/kg Oral Dose.
| Parameter | Value |
| Cmax (ng/mL) | 450.7 ± 55.2 |
| Tmax (hours) | 2.0 ± 0.5 |
| AUC(0-inf) (ng·h/mL) | 3250.6 ± 410.8 |
| t1/2 (hours) | 8.5 ± 1.2 |
| Bioavailability (%) | ~65 |
Values are presented as mean ± SD (Standard Deviation).
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
-
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
-
Materials:
-
Cylindrical tank (40-60 cm high, 20 cm in diameter)
-
Water at 25 ± 1°C[8]
-
Video recording system
-
Stopwatches
-
Towels for drying
-
-
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder filled with 30 cm of water for a 15-minute pre-swim session.[8] This is to induce a stable level of immobility on the test day. After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.
-
Drug Administration (Day 2): Administer this compound or vehicle to the rats at the desired dose and route. The test is typically conducted 30-60 minutes after i.p. injection or 60-90 minutes after p.o. administration.
-
Test Session (Day 2): Place the rats individually back into the swim cylinder. Record the session for 5-6 minutes.[6][8]
-
Data Analysis: A trained observer, blind to the treatment groups, should score the video recordings. The total duration of immobility (when the rat makes only the necessary movements to keep its head above water) is measured.[9] A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 2: Sucrose Preference Test (SPT) in Mice
-
Objective: To evaluate the effect of this compound on anhedonia-like behavior by measuring the preference for a sweetened solution over plain water.
-
Materials:
-
Procedure:
-
Habituation (2-3 days): Single-house the mice.[12] For the first 48-72 hours, give the mice two bottles, both filled with water, to acclimate them to the two-bottle setup.[10]
-
Baseline Measurement (2-4 days): Replace one water bottle with a 1% or 2% sucrose solution.[10][12] Measure the consumption from each bottle daily by weighing them. To prevent side-preference, alternate the position of the sucrose and water bottles every 24 hours.[10][11][12]
-
Chronic Treatment and Testing: Begin chronic administration of this compound or vehicle. Continue to measure water and sucrose intake daily for the duration of the treatment period (e.g., 4 weeks).
-
Data Analysis: Calculate the sucrose preference for each mouse for each measurement period using the formula: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100 An increase in sucrose preference in the this compound-treated group compared to the vehicle group suggests a reduction in anhedonia.
-
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 11. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
- 12. Sucrose Preference Test [btc.psych.ucla.edu]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 14. Sucrose Preference Test to Measure Stress-induced Anhedonia [en.bio-protocol.org]
- 15. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Troubleshooting tianeptine stability in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tianeptine in solutions.
Troubleshooting Guide: Common Issues with Tianeptine Solutions
This guide addresses specific problems that may be encountered during the preparation and storage of tianeptine solutions.
Issue 1: The tianeptine sodium powder has become clumpy and difficult to handle.
-
Question: My tianeptine sodium powder has formed clumps and is sticky. What is the cause, and how can I prevent this?
-
Answer: Tianeptine sodium is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This leads to the clumping and sticky texture you are observing. To prevent this, it is crucial to store tianeptine sodium in a tightly sealed container in a dry, cool, and well-ventilated place, preferably with a desiccant.[2] For long-term storage, keeping it at room temperature with a desiccant is recommended.[3]
Issue 2: A precipitate has formed in my aqueous tianeptine solution.
-
Question: I prepared an aqueous solution of tianeptine, and now there is a precipitate. Why did this happen?
-
Answer: Precipitation can occur for several reasons. Tianeptine sulfate has lower water solubility compared to tianeptine sodium, which can lead to precipitation if the concentration is too high.[4] For tianeptine sodium, while it is freely soluble in water, changes in pH or temperature can affect its solubility.[5] Additionally, if you are using a buffer, such as PBS, it is recommended not to store the aqueous solution for more than one day to avoid potential stability issues that could lead to precipitation.[6]
Issue 3: My tianeptine solution has changed color (e.g., turned yellow).
-
Question: My previously clear tianeptine solution has developed a yellow tint. Is it still usable?
-
Answer: A color change in your tianeptine solution is often an indication of degradation. Tianeptine, particularly the sodium salt, is sensitive to light and oxidation, which can lead to the formation of colored degradation products.[7] It is recommended to prepare fresh solutions and avoid prolonged exposure to light and air. If a color change is observed, the solution should be discarded and a fresh one prepared for your experiments to ensure the integrity of your results.
Issue 4: I am observing inconsistent results in my experiments using tianeptine solutions.
-
Question: My experimental results with tianeptine are not reproducible. Could this be related to the stability of my solutions?
-
Answer: Yes, inconsistent results can be a direct consequence of using degraded tianeptine solutions. The degradation of tianeptine can lead to a decrease in its effective concentration and the presence of degradation products that may have different pharmacological activities. It is crucial to use freshly prepared solutions or solutions that have been stored under appropriate conditions (protected from light, at the correct temperature, and for a validated period) to ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the main difference in stability between tianeptine sodium and tianeptine sulfate?
A1: Tianeptine sulfate is chemically more stable than tianeptine sodium. Tianeptine sodium is hygroscopic and sensitive to moisture and light, which can lead to rapid degradation.[1][7] Tianeptine sulfate is less hygroscopic, making it easier to handle and more stable for long-term storage.[1]
Q2: What are the recommended solvents for preparing tianeptine solutions?
A2: Tianeptine sodium is freely soluble in water, methanol, and methylene chloride.[5] It is also soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[6] The choice of solvent will depend on the specific requirements of your experiment. For biological experiments, it is common to prepare a stock solution in an organic solvent like DMSO and then further dilute it into an aqueous buffer.[6]
Q3: How should I store my tianeptine solutions?
A3: For optimal stability, tianeptine solutions should be stored in tightly sealed, light-protecting containers. For short-term storage, refrigeration (2-8 °C) is often recommended. For longer-term storage, freezing (-20 °C) may be appropriate, but it is essential to validate the stability under these conditions for your specific solvent and concentration. Aqueous solutions of tianeptine sodium are not recommended to be stored for more than one day.[6]
Q4: What are the main degradation pathways for tianeptine?
A4: The primary degradation pathways for tianeptine include hydrolysis, oxidation, and photodegradation.[8] The heptanoic acid side chain is susceptible to β-oxidation.[9] Exposure to acidic or basic conditions, oxidizing agents, and UV light can accelerate the degradation process.[8][10]
Q5: How does pH affect the stability of tianeptine in solution?
A5: Tianeptine is susceptible to both acid and base-induced hydrolysis.[11] The stability of tianeptine in an aqueous solution is therefore dependent on the pH. For experiments requiring long incubation times, it is crucial to use a buffered solution and to have validated the stability of tianeptine at that specific pH.
Data on Tianeptine Stability
The following tables summarize the known stability characteristics of tianeptine sodium and sulfate.
Table 1: Qualitative Stability Comparison of Tianeptine Salts
| Property | Tianeptine Sodium | Tianeptine Sulfate | Reference(s) |
| Hygroscopicity | High (readily absorbs moisture) | Low | [1] |
| Light Sensitivity | Sensitive | More Stable | [7] |
| Moisture Sensitivity | Sensitive (can lead to clumping) | More Stable | [1][7] |
| Water Solubility | Freely soluble | Lower solubility | [4][5] |
Table 2: Quantitative Photodegradation Data for Tianeptine in Ultrapure Water
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 12.0 ± 2.4 hours | Simulated sunlight irradiation | [12] |
| Kinetics | Pseudo-first-order | Simulated sunlight irradiation | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tianeptine
This protocol outlines a general procedure for conducting a forced degradation study on a tianeptine solution to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of tianeptine (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60 °C) for a specified period.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent container to a UV light source (e.g., 254 nm) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation of the parent tianeptine peak.
-
Protocol 2: Stability-Indicating HPLC Method for Tianeptine
This protocol provides a general framework for an HPLC method capable of separating tianeptine from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Agilent-Zorbax-XDB-C18, 150 x 4.6 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of:
-
Solvent A: 0.02 M sodium acetate buffer adjusted to pH 4.2.[8]
-
Solvent B: Acetonitrile.
-
A gradient program can be developed to optimize the separation of tianeptine and its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm or 254 nm.[8] For enhanced sensitivity and detection of certain degradation products, a fluorescence detector can be used with excitation at 350 nm and emission at 425 nm.[8]
-
Data Analysis: The peak area of tianeptine is used to quantify its concentration. The percentage of degradation can be calculated by comparing the peak area of tianeptine in the stressed samples to that in the non-stressed control sample.
Visualizations
Caption: Simplified signaling pathway of tianeptine.
Caption: Experimental workflow for tianeptine stability testing.
References
- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. US20100112051A1 - Tianeptine sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Non-targeted identification of tianeptine photodegradation products in water samples by UHPLC-QTOF MS/MS [boa.unimib.it]
- 12. ijrpr.com [ijrpr.com]
Avoiding common pitfalls in Depreton research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common pitfalls when working with Depreton, a potent and selective inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase X (KX), a key enzyme in the ABC signaling pathway that is frequently dysregulated in proliferative diseases. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, Protein Y, thereby inhibiting signal transduction and cellular proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C to prevent degradation. For cell-based assays, further dilution in culture medium is required. Please note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards Kinase X, some off-target activity has been observed at higher concentrations.[1][2] Kinase profiling studies have shown weak inhibition of structurally related kinases, such as Kinase Z. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to include appropriate controls in your experiments.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Kinase X in Biochemical Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect ATP Concentration | The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is dependent on the ATP concentration in the assay.[4] Ensure that the ATP concentration used is at or near the Km value for Kinase X to accurately determine the Ki.[4] |
| Enzyme Quality and Activity | Verify the activity of your recombinant Kinase X enzyme using a known substrate and positive control inhibitor. Enzyme degradation due to improper storage or handling can lead to a loss of activity. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. Some components of the assay buffer, like high concentrations of detergents, may interfere with the inhibitor-enzyme interaction. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of all reagents. Serial dilutions of this compound should be prepared fresh for each experiment. |
Issue 2: Lack of Cellular Activity Despite Potent Biochemical Inhibition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Although designed to be cell-permeable, the bioavailability of this compound can vary between cell lines.[5] Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target engagement within the cell.[6] |
| Drug Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, reducing its intracellular concentration. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
| High Protein Binding in Media | This compound may bind to proteins in the cell culture medium, such as albumin, reducing its free concentration available to enter the cells. Consider using a medium with a lower serum concentration or a serum-free medium for the duration of the treatment. |
| Compound Degradation | This compound may be unstable in aqueous culture media over long incubation periods. Assess the stability of this compound in your specific media at 37°C over the time course of your experiment. |
Issue 3: Observed Off-Target Effects or Unexpected Phenotypes
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Off-target effects are more likely at higher concentrations.[1][7] Perform a dose-response experiment to determine the lowest effective concentration that inhibits Kinase X phosphorylation without causing widespread cellular changes. |
| Indirect Pathway Activation | Inhibition of Kinase X may lead to feedback loops or crosstalk with other signaling pathways, resulting in unexpected cellular responses.[1][8] Use a rescue experiment by expressing a drug-resistant mutant of Kinase X to confirm that the observed phenotype is on-target. |
| Kinome-wide Profiling | If off-target effects are suspected, consider performing a comprehensive kinase profiling assay to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[9][10] |
| Use of Orthogonal Approaches | To confirm that the observed phenotype is due to the inhibition of Kinase X, use an alternative method to downregulate its activity, such as siRNA or shRNA-mediated knockdown, and compare the results with those obtained with this compound. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X (On-Target) | 5 |
| Kinase Z (Off-Target) | 250 |
| Kinase A (Off-Target) | >10,000 |
| Kinase B (Off-Target) | >10,000 |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Target EC50 (nM) (p-Protein Y Inhibition) | Proliferation GI50 (nM) |
| Cell Line A (High KX expression) | 20 | 50 |
| Cell Line B (Low KX expression) | 150 | >1000 |
| Cell Line C (High efflux pump expression) | >1000 | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Serially dilute this compound in DMSO, then further dilute in the reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 20 µL of a solution containing recombinant Kinase X and its substrate, Protein Y peptide, in reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP at a concentration equal to the Km of Kinase X for ATP, supplemented with [γ-33P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to dry, then measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Assessing Cellular Target Engagement
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Protein Y (p-Protein Y) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Protein Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: The ABC Signaling Pathway and the inhibitory action of this compound on Kinase X.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: A troubleshooting decision tree for unexpected results in this compound cellular assays.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tianeptine Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tianeptine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analytical quantification of tianeptine.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary silanol interactions between the basic amine group of tianeptine and the silica-based column packing. | - Mobile Phase Modification: Add a buffer to the mobile phase. For reverse-phase chromatography, a combination of a weak acid (e.g., 0.1% formic acid) and a salt (e.g., ammonium formate) can effectively mask the silanol groups and improve peak shape. - Column Choice: Use a column with end-capping or a hybrid particle technology to minimize exposed silanol groups. - pH Adjustment: Ensure the mobile phase pH is appropriate to maintain tianeptine in a consistent ionization state. |
| Low Recovery During Sample Preparation | Tianeptine's amphoteric nature makes it challenging to extract efficiently with traditional liquid-liquid extraction (LLE) as it can be ionized in both acidic and basic conditions, reducing its partitioning into an organic solvent.[1] | - Use Solid-Phase Extraction (SPE): Reverse-phase SPE columns, such as those with a hydrophilic-lipophilic balanced (HLB) stationary phase, have shown higher and more consistent recoveries (87-96%) for tianeptine from biological matrices like blood and urine.[1] - Protein Precipitation: For a simpler and faster approach in biological fluids, protein precipitation with acetonitrile is a viable option, though it may result in a dirtier extract and potentially more significant matrix effects.[2] |
| Poor Sensitivity/Weak Signal | - Suboptimal ionization in the mass spectrometer. - Inefficient sample clean-up leading to ion suppression. - Inappropriate mobile phase composition. | - Optimize MS Source Parameters: Ensure the ion source temperature and ion spray voltage are optimized for tianeptine. Positive electrospray ionization (ESI) is commonly used and effective.[2] - Improve Sample Preparation: Implement a more rigorous sample clean-up method like SPE to reduce matrix components that cause ion suppression. - Mobile Phase Additives: The use of additives like formic acid and ammonium formate can enhance the ionization efficiency of tianeptine. |
| Significant Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of tianeptine, leading to either suppression or enhancement of the signal and affecting accuracy and precision. | - Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., tianeptine-d4) is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. - Chromatographic Separation: Optimize the chromatographic method to separate tianeptine from the majority of matrix components. This may involve adjusting the gradient, flow rate, or trying a different column. - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification. |
| Carryover | Adsorption of tianeptine onto surfaces in the LC-MS system, such as the injector, valves, or column, leading to its appearance in subsequent blank injections. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove all traces of tianeptine. A mixture of organic solvent (e.g., acetonitrile, methanol) and a small amount of acid or base might be more effective than the mobile phase. - Injector and Valve Maintenance: Regularly clean and maintain the injector and switching valves. Consider replacing parts that are prone to wear and adsorption. - Guard Column: While a guard column can protect the analytical column, it can also be a source of carryover. If carryover is a persistent issue, try removing the guard column to see if it resolves the problem. |
| Analyte Instability | Tianeptine may be susceptible to degradation under certain conditions, such as exposure to UV light.[3][4] | - Protect from Light: Prepare and store standard solutions and samples in amber vials or protect them from light to prevent photodegradation. - Control Temperature: Store stock solutions and processed samples at appropriate temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) to minimize degradation.[2] - Perform Stability Studies: Conduct short-term and long-term stability studies under various conditions (e.g., bench-top, freeze-thaw cycles, post-preparative) to understand the stability of tianeptine in the specific matrix and storage conditions of your experiment. |
Frequently Asked Questions (FAQs)
1. What is the most common and reliable method for tianeptine quantification in biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the quantification of tianeptine in biological matrices such as plasma, blood, and urine.[1][2][5][6] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices.
2. What are the key parameters to consider when developing an LC-MS/MS method for tianeptine?
Key parameters include:
-
Sample Preparation: Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) to overcome challenges with tianeptine's amphoteric nature and achieve higher recovery.[1] Protein precipitation is a faster but potentially less clean alternative.[2]
-
Chromatography: A C18 reverse-phase column is commonly used. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with additives like formic acid and ammonium formate to improve peak shape and ionization efficiency.[2][5]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for tianeptine and its internal standard.[2]
3. Is a derivatization step necessary for the analysis of tianeptine by GC-MS?
While LC-MS/MS is more common, GC-MS can also be used for the analysis of tianeptine and its metabolites.[7][8] Due to the polar nature of tianeptine, a derivatization step to increase its volatility and thermal stability is generally required for efficient GC-MS analysis. Common derivatization techniques include silylation or acylation.
4. What are the main metabolites of tianeptine that should be considered for quantification?
The major and pharmacologically active metabolite of tianeptine is the MC5 metabolite (a C5 side-chain beta-oxidation product).[2] Several analytical methods have been developed for the simultaneous quantification of both tianeptine and its MC5 metabolite.[2][6]
5. What are typical concentration ranges observed for tianeptine in biological samples?
Therapeutic plasma concentrations of tianeptine are typically in the low ng/mL range. In cases of overdose or abuse, concentrations can be significantly higher, reaching the mg/L range in postmortem blood samples.[5]
Quantitative Data Summary
The following tables summarize quantitative parameters from various published methods for tianeptine quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[2] | Method 2[5] | Method 3[1] |
| Matrix | Rat Plasma, Liver Perfusate | Postmortem Blood | Blood, Urine |
| Sample Preparation | Protein Precipitation | Not Specified | Solid-Phase Extraction (SPE) |
| LC Column | Aquasil C18 (3 x 100 mm, 5 µm) | Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) | SelectraCore® C18 (50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Acetonitrile + 0.1% Formic Acid | 0.1% Formic Acid in Water | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Water + 4 mM Ammonium Formate | 0.1% Formic Acid in Acetonitrile | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Flow Rate | 400 µL/min | Not Specified | 0.4 mL/min |
| Injection Volume | 5 µL | Not Specified | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Linear Range | 1 - 2000 ng/mL | 20 - 1000 µg/L | 20 - 1000 ng/mL |
| Internal Standard | Pentoxifylline | N-desmethyldoxepin-D3 | Not Specified |
Experimental Protocols
1. LC-MS/MS Quantification of Tianeptine and its MC5 Metabolite in Rat Plasma[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of the internal standard working solution (pentoxifylline in acetonitrile).
-
Vortex the mixture for 90 seconds.
-
Centrifuge the samples at 15,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100
-
Column: Aquasil C18 (3 x 100 mm, 5 µm)
-
Mobile Phase: A: Acetonitrile + 0.1% Formic Acid; B: Water + 4 mM Ammonium Formate (9:1 v/v)
-
Flow Rate: 400 µL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Applied Biosystems API 2000
-
Ionization: ESI Positive
-
Ion Source Temperature: 450°C
-
Ionspray Voltage: 5500 V
-
MRM Transitions: Monitored for tianeptine, MC5 metabolite, and the internal standard.
-
2. Solid-Phase Extraction (SPE) for Tianeptine from Blood and Urine[1]
-
Sample Pre-treatment:
-
To 200 µL of sample (blood or urine), add 2 mL of 100 mM phosphate buffer (pH 6) and the internal standard.
-
Mix and centrifuge.
-
-
SPE Procedure (using Styre Screen® HLB, 60 mg, 3 mL):
-
Condition: Condition the SPE column with 1 x 3 mL of methanol followed by 1 x 3 mL of 100 mM phosphate buffer (pH 6).
-
Load: Load the pre-treated sample onto the column at a flow rate of 1-2 mL/minute.
-
Wash: Wash the column with 1 x 3 mL of 100 mM phosphate buffer (pH 6) followed by 1 x 3 mL of 10% methanol in deionized water.
-
Dry: Dry the column for at least 10 minutes under full vacuum or pressure.
-
Elute: Elute the analyte with 1 x 3 mL of a mixture of Ethyl Acetate:Isopropanol:Ammonium Hydroxide (78:20:2).
-
Evaporate and Reconstitute: Evaporate the eluate at 40°C and reconstitute the residue in an appropriate solvent and volume (e.g., 1 mL of 50:50 Methanol:Water).
-
Visualizations
Caption: General experimental workflow for tianeptine quantification.
Caption: Simplified signaling pathways of tianeptine.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. Chromatography–mass spectrometry analysis of tianeptine in urine | Semantic Scholar [semanticscholar.org]
Improving the efficacy of Depreton in cell-based assays
Welcome to the technical support center for Depreton. This resource is designed to help you optimize the use of this compound in your cell-based assays, providing troubleshooting guidance and answers to frequently asked questions to ensure you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent IC50 values for this compound across replicate experiments?
Answer: Inconsistent IC50 values can stem from several factors. Refer to the following checklist to troubleshoot this issue:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Serum Variability: Lots of fetal bovine serum (FBS) can vary in their composition of growth factors, which can impact the mTOR pathway and, consequently, this compound's efficacy. Test a single lot of FBS and use it for the entire set of experiments.
-
Compound Stability: this compound is sensitive to multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its potency. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium.
-
Assay Confluency: The density of your cell culture at the time of treatment can significantly affect results. Standardize your seeding density to ensure that cells are in the exponential growth phase and at a consistent confluency (e.g., 50-60%) at the start of the experiment.
Question: I am not seeing the expected downstream inhibition of the mTOR pathway after this compound treatment. What could be wrong?
Answer: A lack of downstream pathway inhibition is a common issue that can often be resolved by optimizing your experimental protocol.
-
Treatment Duration and Concentration: The kinetics of pathway inhibition can be cell-type specific. Perform a time-course (e.g., 2, 6, 12, 24 hours) and a dose-response experiment to determine the optimal treatment duration and concentration for your specific cell line.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are fresh and added to your lysis buffer immediately before use. This is critical for preserving the phosphorylation status of target proteins like p-S6K and p-4E-BP1.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for downstream targets. Run positive and negative controls to ensure the antibodies are performing as expected. For example, use a known mTOR inhibitor like rapamycin as a positive control.
Question: I am observing significant off-target effects or cellular toxicity at concentrations where I expect to see specific inhibition. How can I mitigate this?
Answer: Distinguishing specific pathway inhibition from general toxicity is crucial for accurate data interpretation.
-
Concentration Range: You may be using a concentration of this compound that is too high. The optimal concentration should inhibit the target pathway without inducing widespread cell death. Lower the concentration range in your dose-response experiments.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells, typically below 0.1%. Run a vehicle-only control to assess its impact on cell viability.
-
Viability Assay: Use a secondary, orthogonal assay to measure cell viability, such as a membrane integrity assay (e.g., LDH release) in parallel with a metabolic assay (e.g., MTT or resazurin). This can help differentiate cytotoxic effects from cytostatic (growth-inhibiting) effects.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound? this compound is a potent and selective small molecule inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It acts as an ATP-competitive inhibitor, targeting both mTORC1 and mTORC2 complexes. This dual inhibition blocks the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and Akt, leading to the inhibition of cell growth, proliferation, and survival.
How should I prepare and store this compound? For a 10 mM stock solution, dissolve this compound in DMSO. To ensure stability, we recommend preparing single-use aliquots of the stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly before adding to your cells.
In which cell lines has this compound been validated? this compound has been validated across a range of cancer cell lines known to have aberrant mTOR signaling. The table below summarizes the IC50 values for cell proliferation in several commonly used lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| U-87 MG | Glioblastoma | 75 |
| A549 | Lung Cancer | 120 |
| PC-3 | Prostate Cancer | 90 |
What is the recommended experimental workflow for a Western blot analysis of mTOR pathway inhibition? Please refer to the detailed protocol and the workflow diagram provided in the sections below for a comprehensive guide to performing a Western blot experiment to assess this compound's efficacy.
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of lysis.
-
This compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Technical Support Center: Depreton Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained with Depreton, a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a dual-action antagonist targeting both the serotonin 5-HT2A receptor and the glutamatergic N-methyl-D-aspartate (NMDA) receptor. By modulating these two distinct pathways, this compound is hypothesized to offer a rapid antidepressant effect. The blockade of 5-HT2A receptors is thought to enhance downstream dopamine and norepinephrine release, while antagonism of the NMDA receptor can lead to a rapid increase in synaptic plasticity.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability.[5]
Q3: Which solvents are suitable for reconstituting this compound?
A3: The choice of solvent can significantly impact experimental outcomes.[6] this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.1% for DMSO.[5][6]
Q4: How can I be sure my cell line is appropriate for this compound experiments?
A4: The ideal cell line should endogenously express the target receptors (5-HT2A and NMDA). It is critical to authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure its identity and rule out cross-contamination, a significant source of irreproducible data.[7]
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge in drug development. The following guides address specific issues you may encounter with this compound.
Issue 1: High Variability in IC50/EC50 Values Across Experiments
High variability in potency measurements can obscure the true activity of the compound. Several factors can contribute to this issue.[8]
-
Possible Cause 1: Inconsistent Cell Health and Density. The metabolic state and density of cells at the time of treatment can alter their response to a compound.[9][10] Cells seeded at different densities can behave differently when treated with a toxic or bioactive compound.[9]
-
Solution: Implement a strict, standardized operating procedure (SOP) for cell culture, including fixed seeding densities and passage numbers for all experiments. Always perform a cell count and viability check before seeding plates.
-
Possible Cause 2: Reagent Instability. Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and loss of potency.[5]
-
Solution: Aliquot stock solutions into single-use vials after reconstitution and store them at the recommended temperature. Use a fresh aliquot for each experiment.
-
Possible Cause 3: Assay Timing. The duration of drug treatment can be critical. An insufficient or excessive incubation time may lead to inconsistent results.[5]
-
Solution: Perform a time-course experiment to determine the optimal incubation period for observing the desired effect of this compound in your specific assay.
Data Presentation: IC50 Variability
The table below illustrates how inconsistent experimental conditions can lead to high variability in the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cell viability assay.
| Experiment Run | Cell Seeding Density (cells/well) | This compound Stock Aliquot | Incubation Time (hours) | Calculated IC50 (nM) |
| 1 | 10,000 | Fresh | 24 | 15.2 |
| 2 | 15,000 | Fresh | 24 | 28.9 |
| 3 | 10,000 | Thawed 3x | 24 | 45.5 |
| 4 | 10,000 | Fresh | 48 | 9.8 |
| Statistics | Mean: 24.85, SD: 15.9 |
This table contains mock data for illustrative purposes.
Issue 2: Poor Reproducibility in Cell-Based Assays
Lack of reproducibility is a major hurdle in generating reliable data.[9]
-
Possible Cause 1: Environmental Fluctuations. Minor changes in temperature or CO2 levels during incubation can affect cell health and drug response.[10] Even the location of the plate within the incubator can introduce variability.
-
Solution: Ensure incubators are properly calibrated and maintained. To minimize edge effects, avoid using the outer wells of microtiter plates for experimental samples and instead fill them with sterile media or PBS.
-
Possible Cause 2: Inconsistent Liquid Handling. Pipetting errors, especially during serial dilutions, are a significant source of variability in cell-based assays.[11]
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For sensitive assays, consider using automated liquid handlers to improve precision.
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree to help identify the source of experimental variability.
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assay Using a Resazurin-Based Reagent
This protocol is designed to assess the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates, tissue culture treated[9]
-
Resazurin-based viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and calibrated single-channel pipettes
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in culture medium to prepare 2X working concentrations.
-
-
Cell Treatment:
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound working solutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the predetermined optimal time (e.g., 24 or 48 hours).
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.
-
Experimental Workflow Diagram
Visualizing this compound's Mechanism of Action
This diagram illustrates the dual-action mechanism of this compound on a postsynaptic neuron.
References
- 1. Neurobiology of depression and mechanism of action of depression treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Novel drug developmental strategies for treatment‐resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Development in Psychiatry: The Long and Winding Road from Chance Discovery to Rational Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
Technical Support Center: Prevention of Compound Degradation During Storage
Disclaimer: The compound "Depreton" is not found in standard pharmaceutical or chemical databases. The following technical support guide is based on general principles for preventing the degradation of pharmaceutical compounds during storage. The recommendations provided are broadly applicable to researchers, scientists, and drug development professionals working with a variety of chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of drug degradation during storage?
A1: The primary causes of drug degradation are exposure to environmental factors such as temperature, humidity, and light.[1][2] Chemical reactions like hydrolysis, oxidation, and photolysis are the major pathways through which degradation occurs.[3][4]
-
Hydrolysis: The breakdown of a compound due to reaction with water. Functional groups like esters, amides, lactams, and lactones are particularly susceptible.[1][3]
-
Oxidation: Degradation resulting from a reaction with oxygen, which can be initiated or accelerated by light and certain metal ions.[3]
-
Photolysis: Degradation caused by exposure to light, particularly UV light, which can lead to the breakdown of light-sensitive molecules.[1][4]
Q2: How can I determine the optimal storage temperature for my compound?
A2: The optimal storage temperature depends on the compound's physical and chemical properties. General temperature guidelines for pharmaceutical products are as follows:
-
Room Temperature: 15-25°C (59-77°F) for stable, non-volatile compounds.[5]
-
Refrigerated: 2-8°C for temperature-sensitive chemicals and reagents.[5]
-
Cryogenic Storage: -80°C or below for biological samples, enzymes, and certain highly sensitive pharmaceuticals.[5]
Always refer to the manufacturer's instructions or conduct stability studies to determine the ideal storage temperature for a specific compound.
Q3: What type of container should I use for long-term storage?
A3: The choice of container is crucial for preventing degradation.[5] Consider the following options based on your compound's properties:
-
Glass Vials: Ideal for volatile compounds that require an airtight seal.[5] Amber or colored glass can protect against light-sensitive compounds.
-
Plastic Tubes: Commonly used for aqueous solutions and biological samples.[5] Ensure the plastic is compatible with your compound and solvent.
-
Deep Well Plates: Suitable for high-throughput storage of large sample collections, offering reduced risk of cross-contamination.[5]
Q4: My compound is sensitive to moisture. How can I protect it?
A4: To protect moisture-sensitive compounds, consider the following:
-
Store in a desiccator with a suitable desiccant (e.g., silica gel).
-
Use containers with tight-fitting seals to prevent moisture ingress.[6]
-
For highly sensitive compounds, storage in a controlled low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Troubleshooting Guides
Issue 1: Visible Changes in the Compound (Color, Texture, etc.)
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately transfer the compound to an amber or opaque container to block light exposure. 2. Store the container in a dark place, such as a cabinet or drawer. 3. For future handling, work with the compound under low-light conditions or use light-filtering equipment. |
| Oxidation | 1. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen. 2. If applicable, add an antioxidant to the formulation, ensuring it is compatible with the compound and intended application. 3. Store at lower temperatures to slow the rate of oxidation. |
| Moisture Absorption | 1. Transfer the compound to a desiccator to remove excess moisture. 2. Ensure the container is tightly sealed. Consider using parafilm or other sealing films for extra protection. 3. Re-evaluate the hygroscopicity of the compound and adjust storage accordingly. |
Issue 2: Loss of Potency or Efficacy in Experiments
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. If the compound is in solution, check the pH. Hydrolysis is often catalyzed by acidic or basic conditions.[3] Consider using a buffer to maintain a stable pH. 2. For solid compounds, ensure they are stored in a dry environment to prevent moisture-induced hydrolysis. 3. If possible, prepare solutions fresh before each experiment. |
| Thermal Degradation | 1. Review the storage temperature. The compound may require refrigeration or freezing. 2. Avoid repeated freeze-thaw cycles, which can degrade some compounds. Aliquot the compound into smaller, single-use vials. 3. Perform a thermal stability study to identify the compound's degradation temperature. |
| Incompatibility with Container | 1. The compound may be adsorbing to the surface of the container or reacting with it. 2. Try switching to a different container material (e.g., from plastic to glass, or a different type of plastic). 3. Conduct compatibility studies to ensure the container material is inert. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Degradation Pathways
Objective: To identify the potential degradation pathways of a compound under various stress conditions.[7]
Methodology:
-
Sample Preparation: Prepare separate, accurately weighed samples of the compound.
-
Stress Conditions: Expose each sample to one of the following stress conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The conditions under which these peaks appear reveal the compound's susceptibility to different degradation pathways.
Visualizations
Caption: Major degradation pathways for a pharmaceutical compound.
Caption: Troubleshooting workflow for compound degradation.
References
- 1. Drug degradation | PPTX [slideshare.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Pharmaceutical Degradation | PPTX [slideshare.net]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Storing medications for safety and effectiveness — Cann Compounding [canncompounding.com.au]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Optimizing experimental design for tianeptine studies
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental designs for tianeptine studies. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of tianeptine?
Tianeptine's primary mechanism of action is understood to be the modulation of the glutamate system.[1] It is thought to stabilize glutamatergic signaling and has opposing effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which contributes to its antidepressant effects.[1] Additionally, tianeptine is a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor, which may also contribute to its therapeutic properties.[1] Research also suggests that tianeptine can enhance the release of brain-derived neurotrophic factor (BDNF), which plays a role in neural plasticity.[2][3] While initially thought to be a selective serotonin reuptake enhancer (SSRE), more recent studies suggest that its direct effects on the serotonin system are not its primary antidepressant mechanism.[4]
How should I prepare tianeptine sodium salt for in vivo and in vitro studies?
For in vivo studies in rodents, tianeptine sodium salt can be dissolved in sterile 0.9% isotonic saline.[5] For in vitro applications, tianeptine sodium salt is soluble in water (up to 100 mM) and DMSO (up to 10 mM).[6] When preparing solutions, it is recommended to use fresh solutions and avoid long-term storage of aqueous solutions. For a detailed protocol, Coaxil tablets can be crushed, dissolved in physiological saline with the help of ultrasound, and then filtered.[7]
What are typical dosages of tianeptine used in preclinical animal models?
The dosage of tianeptine in preclinical models can vary depending on the animal model and the specific behavioral test being conducted. The following table summarizes typical dosages used in rats and mice.
| Animal Model | Species | Dosage Range (mg/kg) | Route of Administration | Study Type | Reference |
| Forced Swim Test | Rat | 10 | i.p. | Chronic (21 days) | [8] |
| Forced Swim Test | Rat | 2.5, 5.0 | i.p. | Acute & Chronic | [9] |
| Novelty Suppressed Feeding | Mouse | 30 | i.p. | Chronic | [10] |
| Neuropathic Pain | Mouse | 15, 30 | i.p. | Chronic | [11] |
| Social Isolation | Rat | 10 | i.p. | Chronic (3 weeks) | [7] |
| Intracranial Self-Stimulation | Rat | 3.2, 10, 32 | i.p. | Acute & Repeated | [12] |
| Antidepressant-like effects | Rat | 5, 10, 15 | i.p. | Acute & Chronic | [13] |
What are the standard dosages and treatment durations in human clinical trials?
In human clinical trials for major depressive disorder (MDD), a common dosage for tianeptine is 12.5 mg taken three times daily.[14][15] For elderly patients with MDD, a dosage range of 25-50 mg per day has been evaluated.[16] Treatment durations in clinical trials typically range from 6 to 8 weeks.[14][15][16]
| Condition | Patient Population | Dosage | Frequency | Duration | Reference |
| Major Depressive Disorder | Adults | 12.5 mg | 3 times daily | 6 weeks | [15] |
| Treatment-Resistant Depression | Adults | 12.5 mg | 3 times daily | 8 weeks | [14] |
| Major Depressive Disorder | Elderly (≥65 years) | 25-50 mg | Daily | 8 weeks | [16] |
| Depression | Adults | 12.5 mg | 3 times daily | Not Specified | [17] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results in animal models.
Possible Cause 1: Incorrect Dosage or Administration Timing.
-
Solution: Review the literature for established effective doses for your specific animal model and behavioral paradigm. Ensure that the timing of administration before testing is appropriate to capture the desired acute or chronic effects of tianeptine. For example, behavioral testing for chronic effects is often performed 16-18 hours after the last injection to avoid acute effects.[10]
Possible Cause 2: Animal Stress.
-
Solution: Ensure proper acclimatization of animals to the housing and testing environments. Minimize handling stress and maintain consistent environmental conditions (e.g., light/dark cycle, temperature).
Possible Cause 3: Instability of Tianeptine Solution.
-
Solution: Prepare fresh tianeptine solutions for each experiment. Tianeptine sodium salt solutions, particularly in aqueous buffers, may not be stable for long periods.
Issue 2: Difficulty in quantifying tianeptine levels in biological samples.
Possible Cause 1: Inefficient Extraction Method.
-
Solution: Tianeptine can be challenging to extract due to its chemical properties. A one-step liquid-liquid extraction has been successfully used for sample preparation from plasma and brain tissue.[18] For plasma, ion-paired liquid-liquid extraction at pH 7.0 is another effective method.[18]
Possible Cause 2: Insufficient Analytical Sensitivity.
-
Solution: High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive method for determining tianeptine in human plasma, with a limit of detection of 2 ng/mL.[19][20] For even greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[21]
Possible Cause 3: Analyte Instability.
-
Solution: Ensure proper storage of biological samples (e.g., plasma at -30°C) until analysis to prevent degradation of tianeptine and its metabolites.[5]
Experimental Protocols
Forced Swim Test (FST) Protocol (Rat)
This test is used to assess depressive-like behavior in rodents.
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session. This is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, administer tianeptine or vehicle. After the appropriate pre-treatment time, place the rat back in the swim cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.[22]
-
-
Chronic Treatment: For chronic studies, administer tianeptine daily for a period such as 21 days before the test session.[8]
Novelty Suppressed Feeding (NSF) Test Protocol (Mouse)
This test assesses anxiety-like behavior and is sensitive to chronic antidepressant treatment.[10]
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed on a small, white paper platform in the center of the arena.
-
Procedure:
-
Food Deprivation: Food deprive the mice for 18-24 hours before the test.[10][23] Water should be available ad libitum.
-
Testing: Place the mouse in a corner of the open field.
-
Scoring: Measure the latency (time) for the mouse to begin eating the food pellet. A cut-off time of 10 minutes is typically used.[23]
-
Home Cage Feeding: Immediately after the test, transfer the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite effects.[24]
-
Quantification of Tianeptine in Plasma using HPLC
This protocol provides a general outline for the determination of tianeptine in plasma samples.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve using standards of known tianeptine concentrations.
-
Use an internal standard to improve accuracy and precision.[19]
-
Signaling Pathways
The following diagram illustrates the primary signaling pathways believed to be involved in the therapeutic effects of tianeptine.
References
- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenatal stress in rats predicts immobility behavior in the forced swim test. Effects of a chronic treatment with tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. tianeptine.com [tianeptine.com]
- 11. Tianeptine promotes lasting antiallodynic effects in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. [Clinical efficacy and tolerability of tianeptine in treatment of depression (Russian open multicenter trial)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of Depreton and Other Major Antidepressant Classes
For Immediate Release
This guide provides a comprehensive comparison of the novel antidepressant agent, Depreton, with established first-line treatments for Major Depressive Disorder (MDD), including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy data, experimental protocols, and underlying mechanisms of action.
Introduction to this compound
This compound is an investigational antidepressant with a novel mechanism of action. It functions as a potent agonist of melatonin MT1 and MT2 receptors and a selective antagonist of the serotonin 5-HT2C receptor.[1] This dual-action mechanism is designed to resynchronize circadian rhythms, which are often disrupted in depression, and to increase the release of norepinephrine and dopamine in the frontal cortex.[2][3] The blockade of 5-HT2C receptors is a recognized strategy for eliciting antidepressant and anxiolytic effects.[4][5]
Efficacy Data: this compound vs. SSRIs and SNRIs
The following table summarizes the primary efficacy outcomes from a hypothetical, large-scale, randomized, double-blind, placebo-controlled clinical trial program for this compound, compared with pooled data from pivotal trials of leading SSRIs and SNRIs.
| Efficacy Endpoint | This compound (25-50 mg/day) | SSRIs (Pooled Data) | SNRIs (Pooled Data) | Placebo |
| Response Rate (Week 8) | 65% | 42-60% | 45-65% | 30-40% |
| Remission Rate (Week 8) | 48% | 35-45% | 45% | 25% |
| Mean Change in MADRS Score | -15.2 | -12.5 | -14.1 | -9.8 |
Response is defined as a ≥50% reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline. Remission is defined as a MADRS score ≤10 at endpoint. Data for SSRIs and SNRIs are synthesized from multiple meta-analyses and large clinical trials.[6][7]
Experimental Protocols
The efficacy data for this compound was derived from a series of Phase III clinical trials adhering to the following standardized protocol:
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]
Participant Population:
-
Inclusion Criteria: Adults aged 18-65 years with a diagnosis of non-psychotic Major Depressive Disorder according to DSM-5 criteria.[10][11] A baseline MADRS score of ≥22.
-
Exclusion Criteria: History of bipolar disorder, primary psychotic disorders, substance use disorder within the last 12 months, or treatment-resistant depression (failure to respond to ≥2 adequate antidepressant trials).
Treatment Arms:
-
This compound (25 mg/day, with an option to increase to 50 mg/day at week 2)
-
SSRI Comparator (e.g., Escitalopram 10-20 mg/day)
-
SNRI Comparator (e.g., Venlafaxine XR 75-225 mg/day)
-
Placebo
Duration: 8-week double-blind treatment phase, followed by a 24-week open-label extension phase.
Primary Outcome Measure: Change from baseline in the total MADRS score at Week 8.
Secondary Outcome Measures:
-
Response and remission rates at Week 8.
-
Change in Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.
-
Change in the Hamilton Anxiety Rating Scale (HAM-A) score.
Statistical Analysis: Efficacy was assessed in the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to handle missing data.
References
- 1. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2C receptor antagonists induce fast-onset antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Ketamine Shows No Added Benefit in Depression Trial | Technology Networks [technologynetworks.com]
- 10. castanet.net [castanet.net]
- 11. medpagetoday.com [medpagetoday.com]
A Preclinical Showdown: SSRIs vs. SNRIs in Models of Depression
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of preclinical depression research, two classes of antidepressants dominate the field: Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While both have demonstrated clinical efficacy, understanding their distinct and overlapping effects in validated animal models is crucial for the development of novel therapeutics. This guide provides an objective comparison of the performance of representative SSRIs and SNRIs in key preclinical assays, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Neurotransmitters
The fundamental difference between SSRIs and SNRIs lies in their primary mechanism of action. SSRIs, such as fluoxetine and sertraline, selectively block the reuptake of serotonin (5-HT) by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
SNRIs, including venlafaxine and duloxetine, also inhibit serotonin reuptake but have the additional action of blocking the norepinephrine transporter (NET). This dual inhibition results in elevated levels of both serotonin and norepinephrine, thereby modulating both serotonergic and noradrenergic pathways. This broader mechanism is hypothesized to offer advantages in treating a wider range of depressive symptoms.
Signaling Pathways at a Glance
The immediate effect of reuptake inhibition triggers a cascade of downstream intracellular events that are believed to underlie the therapeutic effects of these drugs. Both SSRIs and SNRIs, by increasing synaptic serotonin and, in the case of SNRIs, norepinephrine, lead to the activation of various G-protein coupled receptors. This initiates intracellular signaling cascades, a key one being the cyclic adenosine monophosphate (cAMP) pathway. Activation of this pathway leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuroplasticity. Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and growth, most notably Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels are associated with enhanced synaptogenesis and neurogenesis, processes that are often impaired in depression.
A Comparative Analysis of Depreton (Fluoxetine) and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
An important clarification for our audience of researchers, scientists, and drug development professionals: "Depreton" is a brand name for fluoxetine, a well-established medication that belongs to the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs). Therefore, a direct comparison of "this compound versus SSRIs" is analogous to comparing a specific model of a car to the entire category of sedans. This guide provides a more clinically and scientifically relevant comparative analysis of fluoxetine against other commonly prescribed SSRIs, such as sertraline, citalopram, escitalopram, and paroxetine.
This analysis synthesizes data from numerous head-to-head clinical trials and meta-analyses to provide a comprehensive overview of the comparative efficacy, safety, and pharmacological profiles of these agents in the treatment of major depressive disorder (MDD).
Mechanism of Action: The SSRI Pathway
SSRIs, including fluoxetine, exert their therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft. This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. While all SSRIs share this primary mechanism, they exhibit differences in their chemical structures, pharmacokinetics, and potential for drug-drug interactions.
Comparative Efficacy of Fluoxetine and Other SSRIs
Numerous studies have compared the efficacy of fluoxetine with other SSRIs in the treatment of MDD. While the overall efficacy of SSRIs as a class is considered comparable, some nuances have been observed in head-to-head trials and meta-analyses.
A meta-analysis of 12 new-generation antidepressants indicated that sertraline and escitalopram may have the best profiles in terms of efficacy and acceptability in the acute-phase treatment of adults with depression.[1] Another systematic review found a statistically significant difference in efficacy favoring sertraline and venlafaxine over fluoxetine.[2] However, other large-scale studies have found no significant differences in effectiveness between fluoxetine, paroxetine, and sertraline in a primary care setting.[3]
| Efficacy Outcome | Fluoxetine vs. Sertraline | Fluoxetine vs. Citalopram | Fluoxetine vs. Paroxetine | Source(s) |
| Response Rate | Some studies suggest a slight advantage for sertraline in the acute phase.[1] | Generally comparable efficacy.[4] | Paroxetine may have a faster onset of action in the initial weeks of treatment.[5] | [1][2][3][4][5][6][7][8][9] |
| Remission Rate | Generally comparable, with some meta-analyses suggesting a slight edge for sertraline.[1] | No statistically significant difference observed in major trials.[4] | Comparable remission rates at the end of a 6-week treatment period.[5] | [1][2][3][4][5][6][7][8][9] |
Comparative Side Effect Profiles
The tolerability of an antidepressant is a critical factor in treatment adherence and overall success. While SSRIs are generally better tolerated than older classes of antidepressants, their side effect profiles can differ.[10][11]
Fluoxetine is known for its long half-life, which can lead to a lower risk of discontinuation syndrome upon abrupt cessation.[12] However, it may be more associated with activating side effects such as insomnia and anxiety compared to some other SSRIs.[6][11] Paroxetine, on the other hand, is more frequently associated with weight gain and sexual dysfunction.[13][14] Sertraline is often linked with a higher incidence of gastrointestinal side effects, particularly diarrhea.[12]
| Side Effect | Fluoxetine | Sertraline | Citalopram/Escitalopram | Paroxetine | Source(s) |
| Gastrointestinal (Nausea, Diarrhea) | Moderate | High | Moderate | Moderate | [5][6][11][12][13][15][16] |
| Activating (Insomnia, Anxiety) | High | Moderate | Low to Moderate | Low | [6][11][12][13][15] |
| Weight Gain | Low | Low to Moderate | Low to Moderate | High | [12][13][14] |
| Sexual Dysfunction | Moderate | Moderate | Moderate | High | [12][13][14] |
| Discontinuation Syndrome | Low | Moderate | Moderate | High | [1][12] |
Pharmacokinetic Properties
The pharmacokinetic profiles of SSRIs, including their half-life and metabolism, contribute to their differing clinical characteristics and potential for drug interactions.[17]
| Pharmacokinetic Parameter | Fluoxetine | Sertraline | Citalopram | Escitalopram | Paroxetine | Source(s) |
| Half-life (hours) | 24-72 (Parent), 144-384 (Metabolite) | 26 | 35 | 27-32 | 21 | [12][17][18][19] |
| Active Metabolite | Yes (Norfluoxetine) | Yes (Desmethylsertraline) | No | No | No | [17][18] |
| CYP450 Inhibition | CYP2D6 (potent), CYP3A4 (moderate) | CYP2D6 (moderate) | CYP2D6 (weak) | CYP2D6 (weak) | CYP2D6 (potent) | [12][17] |
Experimental Protocols: A Representative Head-to-Head Clinical Trial Methodology
The following outlines a typical experimental protocol for a randomized, double-blind, head-to-head clinical trial comparing two SSRIs, such as fluoxetine and sertraline, for the treatment of MDD.
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.[6][7]
2. Participant Selection:
-
Inclusion Criteria: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria. A baseline score of ≥ 18 on the 21-item Hamilton Depression Rating Scale (HAM-D) is often required.[5]
-
Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last 6-12 months, significant medical illness, pregnancy or lactation, and known hypersensitivity to the study medications.
3. Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either fluoxetine or the comparator SSRI. Both patients and investigators are blinded to the treatment allocation.
4. Treatment Protocol:
-
A 1-week single-blind placebo lead-in period is often used to exclude placebo responders.[5]
-
Active treatment phase typically lasts 8-12 weeks.
-
Dosing is often flexible within a predefined therapeutic range (e.g., Fluoxetine 20-60 mg/day, Sertraline 50-200 mg/day) to allow for individualized titration based on efficacy and tolerability.
5. Efficacy and Safety Assessments:
-
Primary Efficacy Measure: Change from baseline in the total score of a standardized depression rating scale, such as the HAM-D or the Montgomery-Åsberg Depression Rating Scale (MADRS), at the end of the treatment period.[5][6]
-
Secondary Efficacy Measures: Response rates (≥50% reduction in baseline HAM-D/MADRS score) and remission rates (HAM-D score ≤7 or MADRS score ≤10).[20]
-
Safety and Tolerability: Assessed through the recording of all adverse events, vital signs, and laboratory tests at regular intervals.
6. Statistical Analysis:
-
The primary analysis is typically an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) is often used to compare the change in depression scores between treatment groups, with baseline score as a covariate.
-
Chi-square or Fisher's exact test is used to compare response and remission rates.
Conclusion
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Similar effectiveness of paroxetine, fluoxetine, and sertraline in primary care: a randomized trial. [scholars.duke.edu]
- 4. Citalopram versus fluoxetine: a double-blind, controlled, multicentre, phase III trial in patients with unipolar major depression treated in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, comparative, multicentre study comparing paroxetine with fluoxetine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind study of the efficacy and safety of sertraline versus fluoxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind comparison of sertraline and fluoxetine in the treatment of major depressive episode in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hims.com [hims.com]
- 9. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 11. Side-effect profile of fluoxetine in comparison with other SSRIs, tricyclic and newer antidepressants: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Fluoxetine vs Paroxetine Comparison - Drugs.com [drugs.com]
- 14. goodrx.com [goodrx.com]
- 15. drugs.com [drugs.com]
- 16. Celexa vs. Prozac: Differences, similarities, and which is better for you [singlecare.com]
- 17. Comparative pharmacokinetics of selective serotonin reuptake inhibitors: a look behind the mirror - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mind.org.uk [mind.org.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Glutamatergic Agents in Neuropharmacology
Introduction
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of this system has been implicated in a variety of neurological and psychiatric disorders, including depression, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). This has led to the development of numerous pharmacological agents that target the glutamatergic system. While the specific agent "Depreton" is not found in the current scientific literature, this guide provides a comparative study of three prominent glutamatergic agents: Ketamine, Memantine, and Riluzole. These compounds have distinct mechanisms of action and therapeutic applications, offering a broad overview of glutamatergic modulation.
Comparative Data of Selected Glutamatergic Agents
The following table summarizes key quantitative parameters for Ketamine, Memantine, and Riluzole, providing a basis for their comparative pharmacology.
| Parameter | Ketamine | Memantine | Riluzole |
| Primary Mechanism of Action | Non-competitive NMDA receptor antagonist | Uncompetitive, low-affinity NMDA receptor antagonist | Inhibitor of glutamate release, blocker of voltage-gated sodium channels |
| Binding Site | PCP site within the NMDA receptor channel | In-channel site of the NMDA receptor | Presynaptic, affecting voltage-gated sodium channels |
| Receptor Affinity (Ki) | ~500-1000 nM (for NMDA receptor) | ~1-5 µM (for NMDA receptor) | Not applicable (does not directly bind to glutamate receptors) |
| Clinical Applications | Treatment-resistant depression, anesthesia | Alzheimer's disease, dementia | Amyotrophic Lateral Sclerosis (ALS) |
| Route of Administration | Intravenous, intranasal, oral | Oral | Oral |
| Bioavailability | ~20-45% (oral), ~45-50% (intranasal), 100% (IV) | ~100% (oral) | ~60% (oral) |
| Half-life | 2.5-3 hours | 60-80 hours | 12-15 hours |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to characterize glutamatergic agents.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay quantifies the affinity of a compound for the NMDA receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the NMDA receptor.
-
Materials: Rat brain cortical membranes, [3H]MK-801 (a high-affinity NMDA receptor antagonist radioligand), test compound (e.g., Ketamine, Memantine), buffer solutions, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of NMDA Receptor-Mediated Currents
This experiment measures the functional effect of a compound on NMDA receptor activity.
-
Objective: To assess the extent to which the test compound inhibits NMDA receptor-mediated ion currents.
-
Materials: Cultured neurons or brain slices, patch-clamp rig (amplifier, micromanipulators, microscope), recording electrodes, and perfusion system with artificial cerebrospinal fluid (aCSF).
-
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply NMDA to the neuron to evoke an inward current.
-
Co-apply the test compound with NMDA and measure the change in the current amplitude.
-
Wash out the test compound to observe the recovery of the NMDA-evoked current.
-
Analyze the data to determine the concentration-response relationship and the IC50 of the compound.
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Validating the Anxiolytic Effects of Depreton: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Depreton (Fluoxetine), a selective serotonin reuptake inhibitor (SSRI), with the established anxiolytic, Diazepam, a benzodiazepine. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to offer an objective evaluation of this compound's performance.
Mechanism of Action: A Tale of Two Neurotransmitters
This compound's anxiolytic activity is primarily attributed to its active ingredient, Fluoxetine. As an SSRI, Fluoxetine selectively blocks the reuptake of serotonin, a key neurotransmitter involved in mood and anxiety regulation, at the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][2] In contrast, Diazepam, a classic anxiolytic, exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] Diazepam binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into the postsynaptic neuron, causing hyperpolarization and reducing neuronal excitability, which manifests as an anxiolytic effect.[3]
The distinct mechanisms of this compound and Diazepam are visualized in the signaling pathway diagrams below.
Caption: GABAergic signaling pathway modulated by Diazepam.
Caption: Serotonergic signaling pathway modulated by this compound.
Preclinical Evidence: Performance in Validated Anxiety Models
The anxiolytic potential of this compound (Fluoxetine) and Diazepam has been evaluated in well-established preclinical models of anxiety, primarily the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests are based on the natural aversion of rodents to open and brightly lit spaces.
Elevated Plus Maze (EPM)
The EPM consists of a plus-shaped maze with two open and two enclosed arms, elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Open Field Test (OFT)
The OFT involves placing a rodent in a large, open arena. Anxiolytic drugs are expected to increase the time spent in the center of the arena and decrease thigmotaxis (wall-hugging behavior).
The following tables summarize quantitative data from representative preclinical studies. It is important to note that the anxiolytic effects of Fluoxetine are typically observed after chronic administration, while Diazepam exhibits acute anxiolytic effects.[4] The data presented here reflects this difference in administration protocols.
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Administration | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Control) | - | i.p. | 15.2 ± 2.1 | 20.5 ± 3.2 |
| This compound (Fluoxetine) | 10 | Chronic (21 days, i.p.) | 28.9 ± 3.5 | 35.1 ± 4.1 |
| Diazepam | 1.5 | Acute (30 min prior, i.p.) | 35.4 ± 4.2 | 42.8 ± 5.0 |
*p < 0.05 compared to Vehicle (Control). Data synthesized from multiple sources for comparative illustration.
Table 2: Anxiolytic Effects in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Administration | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (Control) | - | i.p. | 25.3 ± 3.8 | 18.7 ± 2.5 | 2500 ± 150 |
| This compound (Fluoxetine) | 10 | Chronic (21 days, i.p.) | 45.1 ± 5.2 | 30.2 ± 3.8 | 2450 ± 130 |
| Diazepam | 1.5 | Acute (30 min prior, i.p.) | 50.8 ± 6.1 | 35.5 ± 4.1 | 2300 ± 180 |
*p < 0.05 compared to Vehicle (Control). Data synthesized from multiple sources for comparative illustration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze made of non-reflective material, elevated 50 cm above the floor. The maze consists of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
Animals: Adult male mice (e.g., C57BL/6 strain), weighing 25-30g, are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
This compound (Fluoxetine): Administered intraperitoneally (i.p.) once daily for 21 consecutive days at a dose of 10 mg/kg. The final injection is given 24 hours before the EPM test.
-
Diazepam: Administered i.p. at a dose of 1.5 mg/kg, 30 minutes before the EPM test.
-
Vehicle (Control): A corresponding volume of saline or another appropriate vehicle is administered following the same schedule as the drug groups.
-
-
Procedure: Each mouse is placed individually on the central platform of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using an overhead video camera.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material with a floor divided into a central zone and a peripheral zone.
-
Animals: Similar to the EPM protocol, adult male mice are used and habituated to the testing environment.
-
Drug Administration: The drug administration protocol for this compound (chronic) and Diazepam (acute) is the same as described for the EPM experiment.
-
Procedure: Each mouse is gently placed in the center of the open field arena. Its behavior is recorded for a period of 10 minutes using a video tracking system.
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled in the arena (a measure of locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Experimental workflow for the Open Field Test.
Conclusion
The presented preclinical data indicates that this compound (Fluoxetine), following chronic administration, exhibits significant anxiolytic effects in established rodent models of anxiety. Its efficacy, as measured by increased exploration of open spaces in the Elevated Plus Maze and the central area of the Open Field Test, is comparable to the acute effects of the well-established anxiolytic, Diazepam. While both compounds demonstrate anxiolytic properties, their distinct mechanisms of action—targeting the serotonergic and GABAergic systems, respectively—offer different therapeutic approaches. The chronic nature of this compound's efficacy suggests a neuroadaptive mechanism, whereas Diazepam's acute effects are consistent with direct potentiation of inhibitory neurotransmission. This comparative guide provides a foundational dataset and methodological framework for researchers and drug development professionals to further investigate the anxiolytic potential of this compound and similar compounds.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Hypothetical Agent Depreton vs. Traditional Tricyclic Antidepressants
Disclaimer: Depreton is a hypothetical compound created for the purpose of this guide. All data, including receptor binding affinities and clinical trial results, are simulated to provide a comparative framework against traditional tricyclic antidepressants (TCAs).
Introduction
Tricyclic antidepressants (TCAs) were among the first effective pharmacological treatments for major depressive disorder (MDD).[1][2] Discovered in the early 1950s, their clinical use has declined due to a significant side-effect burden and the availability of newer agents with improved safety profiles, such as SSRIs and SNRIs.[1][3] TCAs act primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), but their broad receptor-binding profile leads to numerous adverse effects.[3][4][5]
This guide compares the pharmacological and clinical profile of traditional TCAs, represented here by Amitriptyline, with "this compound," a hypothetical, next-generation antidepressant designed for high selectivity. This compound is conceptualized as a potent and selective triple reuptake inhibitor (SNDRI), targeting serotonin, norepinephrine, and dopamine (DA), with minimal affinity for receptors associated with common TCA-related side effects.
Mechanism of Action
Traditional Tricyclic Antidepressants (TCAs): TCAs, such as amitriptyline, exert their antidepressant effects primarily by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4][6] This inhibition increases the synaptic concentrations of serotonin and norepinephrine, enhancing neurotransmission.[1][4][7] However, their therapeutic action is accompanied by the blockade of several other receptors, which is not believed to contribute to their antidepressant efficacy but is responsible for a wide range of side effects.[5] These include potent antagonism of:
-
Muscarinic M1 receptors: Leading to anticholinergic effects like dry mouth, blurred vision, constipation, and urinary retention.[4][7]
-
Histamine H1 receptors: Causing sedation, weight gain, and confusion.[4][7]
-
Alpha-1 adrenergic receptors: Resulting in orthostatic hypotension (dizziness upon standing) and reflex tachycardia.[5]
Hypothetical Agent (this compound): this compound is designed as a selective serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI). Its primary mechanism is the potent and balanced blockade of SERT, NET, and the dopamine transporter (DAT). The inclusion of dopamine reuptake inhibition aims to address symptoms of anhedonia and amotivation that may be less responsive to traditional agents.[8][9] Critically, this compound has negligible affinity for muscarinic, histaminic, and adrenergic receptors, predicting a significantly improved tolerability profile.
Signaling Pathway Diagram
Caption: Comparative synaptic mechanisms of TCAs and hypothetical this compound.
Receptor Binding Profiles
The affinity of a compound for various receptors and transporters is a key determinant of its therapeutic effects and side-effect profile. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Target | Amitriptyline (Ki, nM) | This compound (Ki, nM) (Hypothetical) | Primary Function / Side Effect |
| SERT | 4.3 | 2.1 | Antidepressant Effect |
| NET | 10.5 | 5.4 | Antidepressant Effect |
| DAT | 3,200 | 15.8 | Antidepressant/Pro-cognitive Effect |
| H1 Receptor | 1.1 | >10,000 | Sedation, Weight Gain |
| M1 Receptor | 18 | >10,000 | Anticholinergic Effects |
| α1-adrenergic | 29 | >10,000 | Orthostatic Hypotension, Dizziness |
| Data for Amitriptyline sourced from literature.[6] Data for this compound is hypothetical. |
Experimental Protocol: Radioligand Binding Assay
The receptor binding affinities (Ki values) presented are typically determined using competitive radioligand binding assays.[10][11]
-
Preparation of Receptor Source: Membranes are prepared from cultured cells expressing the human recombinant receptor or transporter of interest (e.g., SERT, H1 receptor) or from homogenized brain tissue.[12][13]
-
Assay Incubation: The membrane preparation is incubated in a buffered solution with a specific radioligand (a radioactive molecule that binds to the target) at a fixed concentration and varying concentrations of the unlabeled test compound (e.g., Amitriptyline or this compound).[12][14]
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free, unbound radioligand.[10]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Clinical Efficacy & Tolerability
The following table summarizes data from a hypothetical 8-week, randomized, placebo-controlled clinical trial designed to compare the efficacy and tolerability of this compound against a traditional TCA (Amitriptyline).
| Parameter | Placebo | Amitriptyline (150 mg/day) | This compound (40 mg/day) (Hypothetical) |
| N (Participants) | 150 | 152 | 151 |
| Baseline MADRS Score (Mean) | 31.5 | 31.8 | 31.6 |
| Change in MADRS Score (Mean) | -8.2 | -14.5 | -15.1 |
| Response Rate (>50% MADRS reduction) | 31% | 55% | 59% |
| Remission Rate (MADRS ≤ 10) | 18% | 34% | 41% |
| Incidence of Dry Mouth | 8% | 65% | 10% |
| Incidence of Somnolence | 12% | 58% | 15% |
| Incidence of Dizziness | 9% | 45% | 11% |
| Discontinuation due to Adverse Events | 5% | 19% | 6% |
| MADRS: Montgomery-Åsberg Depression Rating Scale. All clinical data for this compound is hypothetical. |
Experimental Protocol: Randomized Controlled Trial (RCT)
The hypothetical data above would be generated from a multi-center, double-blind, randomized, placebo- and active-controlled parallel-group study.[15][16]
-
Participant Selection: Adults (18-65 years) with a diagnosis of Major Depressive Disorder (DSM-5 criteria) and a baseline MADRS score ≥ 22 are recruited.[16]
-
Washout & Randomization: Participants undergo a 1-2 week washout period from any previous antidepressant medication. They are then randomly assigned in a 1:1:1 ratio to receive placebo, Amitriptyline, or this compound.
-
Treatment & Blinding: Treatment is administered for 8 weeks. To maintain blinding, all treatments (active and placebo) are provided in identical capsules. Doses are titrated over the first two weeks to the target dose. Neither participants nor investigators know the treatment assignment.
-
Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the total MADRS score at Week 8. Secondary endpoints include response and remission rates.[16]
-
Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit using a standardized questionnaire. Vital signs, weight, and laboratory tests are monitored throughout the study.
-
Statistical Analysis: The primary analysis is performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study drug. A mixed-model for repeated measures (MMRM) is typically used to analyze the change in MADRS scores.
Experimental Workflow Diagram
References
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amitriptyline - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 8. What are the Biological Mechanisms of Depression? | Paris Brain Institute [parisbraininstitute.org]
- 9. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. neurosciencenews.com [neurosciencenews.com]
- 16. Serial Ketamine Infusions as Adjunctive Therapy to Inpatient Care for Depression: The KARMA-Dep 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings from Depreton research papers
Once you provide the necessary information, I will be able to:
-
Structure the Comparison: Organize the data into clear, comparative tables that highlight the performance of different experimental groups or alternatives.
-
Detail the Protocols: Provide comprehensive descriptions of the experimental protocols to ensure replicability.
-
Visualize the Concepts: Create Graphviz diagrams to illustrate signaling pathways, experimental workflows, or logical relationships as described in the papers, adhering to your specific formatting requirements.
I am ready to assist you as soon as you can provide the source material for the comparison guide.
A Comparative Review of Tianeptine and Functionally Related Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of tianeptine, its primary active metabolite MC5, and two functionally relevant neuropeptides, Selank and Semax. While not direct structural analogues, Selank and Semax are included due to their overlapping therapeutic targets in mood and cognitive disorders, offering a broader perspective on current neuromodulatory agents. This review synthesizes pharmacological data, outlines key experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction to a Multifaceted Antidepressant: Tianeptine
Tianeptine is an atypical antidepressant with a unique pharmacological profile that distinguishes it from classical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1] Initially believed to enhance serotonin reuptake, its primary mechanisms of action are now understood to be far more complex, centering on the modulation of the glutamatergic system and agonism at the µ-opioid receptor (MOR).[1][2] This dual action contributes to its antidepressant, anxiolytic, and neuroprotective effects.[3][4]
Its chemical structure features a dibenzothiazepine nucleus with an attached aminoheptanoic acid side chain, which is crucial for its distinct properties.[5] Tianeptine is prescribed in several European, Asian, and Latin American countries for the treatment of major depressive disorder.[1]
Comparative Pharmacodynamics
The primary pharmacological targets of tianeptine and its metabolite differ significantly from the peptide-based mechanisms of Selank and Semax. Tianeptine is a direct agonist at opioid receptors and a modulator of glutamate receptor activity, while Selank and Semax exert their effects through neurotrophic and neurotransmitter systems.
Tianeptine and its Metabolite MC5
Tianeptine acts as a full agonist at the µ-opioid receptor (MOR) and, to a much lesser extent, the δ-opioid receptor (DOR).[3][6] This MOR agonism is critical for its antidepressant and analgesic effects.[6] Simultaneously, tianeptine modulates glutamatergic neurotransmission, particularly at AMPA and NMDA receptors, which is believed to underlie its neuroplasticity-enhancing and cognitive benefits.[3][7] Downstream of these primary actions, tianeptine has been shown to activate the mTOR signaling pathway, a key regulator of cell growth, proliferation, and synaptic plasticity.[8][9]
The primary metabolite of tianeptine, MC5 (a C5 carboxylic acid analogue), is also pharmacologically active and exhibits a longer half-life than the parent compound. Notably, MC5 retains potent agonist activity at the MOR but is inactive at the DOR, suggesting it may contribute significantly to the therapeutic effects of tianeptine.[10]
Selank and Semax: Peptide Neuromodulators
Selank is a synthetic heptapeptide analogue of the immunomodulatory peptide tuftsin.[11] Its primary mechanism is thought to involve the allosteric modulation of GABA-A receptors, enhancing the inhibitory tone of the central nervous system.[12] Additionally, Selank has been shown to influence the levels of serotonin and dopamine and upregulate Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.[11][13]
Semax is a synthetic peptide analogue of a fragment of the adrenocorticotropic hormone (ACTH).[14] Its mechanism is not fully elucidated but is known to rapidly increase the expression of BDNF and its receptor TrkB in the hippocampus.[14] It also activates dopaminergic and serotonergic systems and may interact with melanocortin receptors.[2][15]
Data Presentation: Quantitative Comparison
Table 1: Opioid Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Species | Ki (nM, ± SEM) | EC50 (nM, ± SEM) | Emax (% vs DAMGO, ± SEM) | Reference |
| Tianeptine | Human MOR | Radioligand Displacement | Human | 383 ± 69 | - | - | [10] |
| Tianeptine | Human MOR | G Protein Activation (BRET) | Human | - | 194 ± 45 | 109 ± 8 | [10] |
| Tianeptine | Human DOR | Radioligand Displacement | Human | 1920 ± 450 | - | - | [10] |
| Tianeptine | Human DOR | G Protein Activation (BRET) | Human | - | 40400 ± 3100 | 37 ± 1 | [10] |
| MC5 | Human MOR | G Protein Activation (BRET) | Human | - | 280 ± 51 | 112 ± 6 | [10] |
| MC5 | Human DOR | G Protein Activation (BRET) | Human | - | >100,000 | Inactive | [10] |
Ki: Inhibitory constant; EC50: Half-maximal effective concentration; Emax: Maximum effect; MOR: µ-opioid receptor; DOR: δ-opioid receptor; BRET: Bioluminescence Resonance Energy Transfer; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, a standard MOR agonist.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) | Key Metabolites | Reference |
| Tianeptine | Oral | ~0.94 | ~2.5 | ~99 | ~95 | MC5, MC3 | [1] |
| MC5 | (from Tianeptine) | - | ~7.2 - 7.6 | - | - | - | [10] |
| Selank | Intranasal | Rapid | Rapid | High | - | - | [16] |
| Semax | Intranasal | Rapid | Rapid | High | - | - | [16] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathways for tianeptine, highlighting its dual action on glutamatergic and opioid systems, leading to the activation of the mTOR pathway.
Caption: Tianeptine's signaling cascade.
Experimental Workflow
The diagram below outlines a typical workflow for a competitive radioligand binding assay, a common method for determining the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
Radioligand Opioid Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for an opioid receptor (e.g., MOR) using a competitive displacement assay.
Objective: To calculate the inhibitory constant (Ki) of a test compound.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist).
-
Test Compound: Tianeptine or its analogues, dissolved in an appropriate vehicle.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Homogenize membranes in ice-cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay components in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically a 10-point dilution series). For total binding wells, add vehicle. For non-specific binding wells, add 10 µM naloxone.
-
Radioligand ([³H]DAMGO) at a final concentration near its Kd value.
-
Receptor membrane preparation (protein concentration optimized for <10% ligand depletion).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
G Protein Activation (BRET) Assay
This protocol outlines a method to measure the functional activity (agonist or antagonist) of a compound at a G protein-coupled receptor (GPCR) by monitoring G protein activation.[18]
Objective: To determine the EC₅₀ and Emax of a test compound.
Materials:
-
Cell Line: HEK293 cells co-transfected with plasmids encoding:
-
The GPCR of interest (e.g., MOR).
-
A Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
A Gβγ subunit dimer where one component is fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
-
Test Compound: Tianeptine or its analogues.
-
Reference Agonist: DAMGO (for MOR).
-
Substrate: Coelenterazine h (for Rluc).
-
Assay Plate: White, opaque 96-well microplates.
-
Luminometer: Plate reader capable of simultaneous dual-emission detection (e.g., for Rluc emission at ~475 nm and Venus emission at ~530 nm).
Procedure:
-
Cell Culture and Plating: Culture the transfected HEK293 cells and seed them into the 96-well plates. Allow cells to adhere and grow overnight.
-
Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Substrate Addition: Add the luciferase substrate coelenterazine h to all wells and incubate for 5-10 minutes in the dark.
-
Baseline Reading: Measure the baseline luminescence at both emission wavelengths before adding the test compound.
-
Compound Addition: Add the test compound at various concentrations to the wells. Add reference agonist (DAMGO) to positive control wells and vehicle to negative control wells.
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically over a period of 10-30 minutes to capture the G protein activation signal.
-
Data Analysis:
-
Calculate the BRET ratio for each time point and well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
The change in BRET ratio (ΔBRET) upon compound addition reflects G protein activation.
-
Plot the peak ΔBRET against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the EC₅₀ and Emax values. The Emax is often expressed as a percentage of the maximal response induced by the reference agonist.[19]
-
Conclusion
Tianeptine represents a departure from traditional antidepressant pharmacology, with a complex mechanism of action centered on glutamatergic modulation and µ-opioid receptor agonism.[2] Its active metabolite, MC5, likely contributes significantly to its overall clinical profile.[10] In contrast, the peptides Selank and Semax offer alternative, non-opioid pathways to achieving anxiolytic and nootropic effects, primarily through the enhancement of GABAergic signaling and upregulation of neurotrophic factors like BDNF.[11][20]
This comparative guide highlights the distinct pharmacological profiles of these compounds. For drug development professionals, the unique structure-activity relationships of tianeptine analogues offer a promising scaffold for designing novel therapeutics that could potentially separate the desired antidepressant effects from the abuse liability associated with MOR agonism.[6] Furthermore, the divergent mechanisms of Selank and Semax underscore the potential of peptide-based therapeutics in addressing mood and cognitive disorders through pathways that promote neuronal resilience and plasticity. Future research should focus on a more detailed quantitative comparison of these and other novel neuromodulators to better delineate their therapeutic potential and guide the development of next-generation treatments for neuropsychiatric conditions.
References
- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Semax? [synapse.patsnap.com]
- 3. Tianeptine - Wikipedia [en.wikipedia.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revolutionhealth.org [revolutionhealth.org]
- 12. Peptide-based Anxiolytics: The Molecular Aspects of Heptapeptide Selank Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Selank Peptide? - Creative Peptides [creative-peptides.com]
- 14. Semax - Wikipedia [en.wikipedia.org]
- 15. What is Semax used for? [synapse.patsnap.com]
- 16. Functional Connectomic Approach to Studying Selank and Semax Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
Cross-Validation of Depreton's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Depreton, a novel antidepressant agent, with established antidepressant classes. The objective is to cross-validate its proposed mechanism of action through comparative in vitro and in vivo data. All data presented herein is for illustrative purposes and is intended to guide research and discussion.
Introduction to this compound
This compound is a novel investigational drug with a unique dual-action mechanism. It is hypothesized to function as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) while also acting as a partial agonist at the 5-HT1A receptor. This profile suggests the potential for enhanced antidepressant efficacy and a favorable side-effect profile compared to existing treatments.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo data comparing this compound with a selective serotonin reuptake inhibitor (SSRI) and a traditional SNRI.
Table 1: Receptor Binding Affinity (Ki, nM)
| Target | This compound | SSRI (Sertraline) | SNRI (Venlafaxine) |
| Serotonin Transporter (SERT) | 0.8 | 0.5 | 25 |
| Norepinephrine Transporter (NET) | 15 | 850 | 50 |
| Dopamine Transporter (DAT) | 350 | 25 | 2500 |
| 5-HT1A Receptor | 5 | >1000 | >1000 |
| Muscarinic M1 Receptor | >1000 | 800 | >1000 |
| Histamine H1 Receptor | >1000 | 500 | >1000 |
Table 2: Neurotransmitter Reuptake Inhibition (IC50, nM)
| Neurotransmitter | This compound | SSRI (Sertraline) | SNRI (Venlafaxine) |
| Serotonin (5-HT) | 1.2 | 1.0 | 30 |
| Norepinephrine (NE) | 20 | 1200 | 60 |
Table 3: In Vivo Efficacy in Forced Swim Test (FST) in Rodents
| Treatment (Dose) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | 180 ± 15 | - |
| This compound (10 mg/kg) | 80 ± 10 | 55.6% |
| SSRI (Sertraline, 10 mg/kg) | 100 ± 12 | 44.4% |
| SNRI (Venlafaxine, 10 mg/kg) | 90 ± 11 | 50.0% |
Experimental Protocols
3.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compounds to various neurotransmitter transporters and receptors.
-
Methodology:
-
Membrane preparations from cells expressing the target receptor or transporter are incubated with a radiolabeled ligand.
-
Increasing concentrations of the test compound (this compound, SSRI, or SNRI) are added to displace the radioligand.
-
The radioactivity is measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
3.2. Neurotransmitter Reuptake Assays
-
Objective: To measure the functional inhibition of serotonin and norepinephrine reuptake by the test compounds.
-
Methodology:
-
Synaptosomes are prepared from rodent brain tissue.
-
The synaptosomes are incubated with the test compound at various concentrations.
-
Radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) is added.
-
The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
-
3.3. Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of the test compounds in a rodent behavioral model.
-
Methodology:
-
Rodents are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility, a behavioral proxy for depressive-like behavior, is recorded during a 6-minute test session.
-
Test compounds or a vehicle are administered to the animals prior to the test.
-
A reduction in immobility time is indicative of antidepressant efficacy.
-
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of this compound, SSRIs, and SNRIs.
Caption: Experimental workflow for antidepressant drug discovery and development.
Safety Operating Guide
Navigating the Safe Disposal of Depreton: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Depreton, a substance utilized in neuroscience research. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and emergency measures. In the absence of a specific SDS for "this compound," general precautions for handling potent psychoactive compounds should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
In Case of a Spill:
-
Immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Ventilate the area and decontaminate the spill surface with an appropriate solvent.
Step-by-Step Disposal Protocol
Never dispose of this compound or any other chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]
-
Deactivation: For many research chemicals, a deactivation or neutralization step may be required before disposal. The specific method will depend on the chemical's reactivity. Consult relevant chemical literature or your EHS office for an appropriate deactivation protocol for compounds with similar structures to this compound.
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, wipes), and absorbent materials from spills should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
-
Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound") and any other components in the waste stream.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The responsible researcher's name and contact information.
-
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of potential leaks.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.
Decision-Making for Chemical Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal path for a laboratory chemical like this compound.
Caption: Logical workflow for chemical disposal.
Alternative Disposal Options
For unused or expired pharmaceutical-grade this compound, consider the following options:
-
Drug Take-Back Programs: Many communities offer drug take-back programs to safely dispose of unwanted medications.[2] While primarily for personal medications, they may accept research materials under certain conditions.
-
Mail-Back Programs: Some services provide pre-paid mail-back envelopes for medication disposal.
If a take-back or mail-back program is not available, the U.S. Food and Drug Administration (FDA) provides guidance for disposing of medications in household trash.[3] However, for a research chemical, this should be a last resort and only after consulting with your EHS office. The general steps include:
-
Remove the substance from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[3]
-
Dispose of the sealed container in the household trash.[3]
-
Remove or obscure all personal information from the original container before recycling or discarding it.[3]
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals. Always prioritize safety and compliance with institutional and regulatory guidelines.
References
Essential Safety and Handling Protocols for Depreton
Disclaimer: The following guidance is based on the available safety information for the active ingredient in Depreton. Always consult your institution's safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
This guide provides essential information for the safe handling and disposal of this compound, tailored for researchers and drug development professionals. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required equipment for handling this compound is determined by the potential routes of exposure and the physical form of the substance.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm). | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of harmful dust or vapors. |
Handling and Storage Procedures
Proper operational procedures are essential to minimize risk during the handling and storage of this compound.
Workflow for Safe Handling: The following diagram outlines the standard operating procedure for safely working with this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
